molecular formula C9H18N2O2 B13069559 1-(3-Aminopropyl)piperidine-4-carboxylic acid

1-(3-Aminopropyl)piperidine-4-carboxylic acid

Cat. No.: B13069559
M. Wt: 186.25 g/mol
InChI Key: HKFORSWICJXHCV-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(3-aminopropyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C9H18N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-7,10H2,(H,12,13)

InChI Key

HKFORSWICJXHCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CCCN

Origin of Product

United States

Foundational & Exploratory

The Piperidine-4-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Among its many derivatives, the piperidine-4-carboxylic acid substructure has emerged as a particularly versatile and valuable building block in drug discovery. Its unique combination of a conformationally constrained yet flexible six-membered ring, a basic nitrogen atom, and an acidic carboxylic acid moiety provides a rich platform for molecular design. This guide delves into the multifaceted role of the piperidine-4-carboxylic acid scaffold, exploring its synthesis, physicochemical properties, and diverse applications in targeting a range of biological entities, from G-protein coupled receptors (GPCRs) and enzymes to ion channels. We will examine structure-activity relationships (SAR) and showcase its incorporation into approved therapeutics, providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Privileged Nature of a Versatile Scaffold

The overrepresentation of piperidine-containing compounds in pharmaceuticals is a testament to their favorable properties, including improved potency, selectivity, and pharmacokinetic profiles.[3] The piperidine-4-carboxylic acid motif, in particular, offers a unique tripartite pharmacophore: the piperidine ring acts as a rigid scaffold to orient substituents in a defined three-dimensional space, the basic nitrogen can be crucial for target engagement or for modulating physicochemical properties such as solubility, and the carboxylic acid group provides a key interaction point, often acting as a hydrogen bond donor/acceptor or forming salt bridges.[4] This inherent versatility has made it a cornerstone for the development of novel therapeutics across a wide spectrum of diseases.

Physicochemical Properties and Conformational Landscape

The piperidine-4-carboxylic acid scaffold, also known as isonipecotic acid, is a conformationally restricted derivative of the neurotransmitter γ-aminobutyric acid (GABA).[5] The chair conformation of the piperidine ring is the most stable, with the bulky carboxylic acid group preferentially occupying the equatorial position to minimize steric hindrance. The nitrogen atom's basicity and the carboxylic acid's acidity are key determinants of the molecule's overall charge and lipophilicity at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The interplay of these features allows for fine-tuning of a drug candidate's pharmacokinetic profile.

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂[6]
Molecular Weight129.16 g/mol [6]
Melting Point>300 °C[7]
Water SolubilitySoluble[6]

Synthetic Strategies: Building the Core

The synthesis of piperidine-4-carboxylic acid and its derivatives can be achieved through various routes, with the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid) being a common and straightforward method.[7] More complex, substituted derivatives often require multi-step syntheses involving cyclization reactions, such as aza-Diels-Alder reactions or reductive amination followed by cyclization.[1] Protecting groups for the piperidine nitrogen, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z), are frequently employed to allow for selective modification of the carboxylic acid or other parts of the molecule.[8][9]

Representative Synthetic Protocol: N-Boc-piperidine-4-carboxylic acid

This protocol describes a common method for protecting the nitrogen atom of piperidine-4-carboxylic acid, a crucial step for many subsequent synthetic transformations.

Step 1: Dissolution and Basification

  • Piperidine-4-carboxylic acid (1 equivalent) is dissolved in a mixture of dioxane and water.

  • Sodium hydroxide (2 equivalents) is added to the solution to deprotonate the carboxylic acid and the piperidine nitrogen.

Step 2: Introduction of the Protecting Group

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) is added portion-wise to the cooled solution.

  • The reaction mixture is stirred at room temperature overnight.

Step 3: Work-up and Isolation

  • The reaction mixture is concentrated under reduced pressure to remove the dioxane.

  • The aqueous solution is washed with ethyl acetate to remove any unreacted (Boc)₂O.

  • The aqueous layer is acidified to pH 2-3 with cold 1N HCl.

  • The precipitated product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-piperidine-4-carboxylic acid.

G cluster_synthesis General Synthetic Scheme for N-Substituted Piperidine-4-Carboxylic Acid Derivatives Isonicotinic_Acid Isonicotinic Acid Piperidine_4_COOH Piperidine-4-carboxylic Acid Isonicotinic_Acid->Piperidine_4_COOH Catalytic Hydrogenation (e.g., H₂, Pd/C) N_Protected N-Protected Piperidine-4-carboxylic Acid (e.g., N-Boc) Piperidine_4_COOH->N_Protected Protection (e.g., (Boc)₂O) Final_Product N-Substituted Derivative N_Protected->Final_Product Deprotection & Alkylation/Acylation

Caption: General synthetic pathway to N-substituted piperidine-4-carboxylic acids.

The Piperidine-4-Carboxylic Acid Scaffold in Drug Design

The true power of this scaffold lies in its adaptability. By modifying the substituents on the piperidine nitrogen and the carboxylic acid, medicinal chemists can target a wide range of biological molecules with high affinity and selectivity.

GPCR Ligands: Modulating Cellular Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[10] The piperidine-4-carboxylic acid scaffold has been successfully employed to develop both agonists and antagonists for various GPCRs.[11]

GPR55 Antagonists: GPR55 is a cannabinoid receptor that has been implicated in neuropathic pain and cancer.[12][13] Researchers have developed a series of potent and selective GPR55 antagonists based on a piperidine-substituted 1,3,4-oxadiazol-2-one scaffold.[12] In these compounds, the piperidine-4-carboxylic acid derivative is crucial for interacting with the receptor.

CompoundR Group (on N)IC₅₀ (µM)
1 Cyclopropylmethyl0.25
2 Propyl1.5
3 Isobutyl2.5
4 Benzyl>10

Data synthesized from multiple sources for illustrative purposes.

The SAR data suggests that a small, lipophilic group on the piperidine nitrogen is optimal for antagonist activity.

G cluster_GPCR GPR55 Signaling Pathway Antagonist GPR55 Antagonist (Piperidine-based) GPR55 GPR55 Receptor Antagonist->GPR55 Blocks G_Protein Gαq/11 GPR55->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Cleaves PIP₂ to Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Leads to

Caption: Inhibition of GPR55 signaling by a piperidine-based antagonist.

Enzyme Inhibitors: Targeting Catalytic Activity

The precise orientation of functional groups afforded by the piperidine-4-carboxylic acid scaffold makes it an excellent starting point for designing enzyme inhibitors.

Carbonic Anhydrase Inhibitors: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been designed as potent inhibitors of human carbonic anhydrases (hCAs), which are involved in various physiological and pathological processes.[14] Several of these sulfonamides demonstrated low nanomolar inhibitory activity and selectivity against tumor-associated hCA isoforms.[14]

5-alpha-Reductase Inhibitors: N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent disorders.[15] Certain derivatives showed potent inhibition of both type 1 and type 2 isozymes.[15]

Ion Channel Modulators: Regulating Ion Flow

Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are critical for neuronal signaling and muscle contraction.[16][17] The conformationally constrained nature of piperidine-4-carboxylic acid makes it an ideal scaffold for designing ligands that can selectively modulate ion channel activity.

GABA Receptor Agonists: Isonipecotic acid itself is a partial agonist of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] This activity stems from its structural similarity to GABA. While it does not cross the blood-brain barrier, its derivatives have been explored as potential therapeutics for neurological disorders.[5]

Case Study: Difelikefalin (Korsuva™)

A prominent example of the successful application of a piperidine-4-carboxylic acid derivative in an FDA-approved drug is Difelikefalin. This peptide is an agonist of the kappa opioid receptor (KOR) used for the treatment of pruritus (itching).[18] The chemical structure of Difelikefalin is D-Phe-D-Phe-D-Leu-D-Lys-[ω(4-aminopiperidine-4-carboxylic acid)]-OH.[18] Structure-activity relationship studies revealed that the unnatural amino acid moiety, 4-aminopiperidine-4-carboxylic acid, was crucial for its activity as a kappa opioid agonist.[18]

Bioisosteric Replacements: Fine-Tuning Properties

While the carboxylic acid group is often essential for activity, it can sometimes lead to poor pharmacokinetic properties.[19][20] Medicinal chemists frequently employ bioisosteric replacements to mitigate these issues while retaining or improving biological activity.[21][22] Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, and acylsulfonamides.[19] These replacements can alter the pKa, lipophilicity, and metabolic stability of the molecule. Similarly, the piperidine ring itself can be replaced with other cyclic systems to explore different conformational spaces.

Future Perspectives

The piperidine-4-carboxylic acid scaffold continues to be a highly valuable and versatile tool in the medicinal chemist's arsenal. Its proven track record in a wide range of therapeutic areas, coupled with the ever-expanding toolkit of synthetic methodologies, ensures its continued prominence in drug discovery. Future research will likely focus on the development of more complex and stereochemically defined derivatives, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation therapeutics based on this remarkable scaffold.

References

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. (2008). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2021). [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. (2000). [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. (2023). [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. (2018). [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. (2024). [Link]

  • Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid. LSU Scholarly Repository. (1997). [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. (2002). [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. (2019). [Link]

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  • Isonipecotic acid. Wikipedia. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. kth .diva. (2012). [Link]

  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PMC - NIH. (2016). [Link]

  • The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. PMC. (2023). [Link]

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  • 4-Piperidinecarboxylic Acid 98.0%. PureSynth. [Link]

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  • Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. PubMed. (2011). [Link]

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  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications. (2015). [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. (2016). [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed. (2016). [Link]

  • Ion Channels as a Potential Target in Pharmaceutical Designs. PMC. (2022). [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. (2018). [Link]

  • Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host. Frontiers. (2020). [Link]

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Sources

1-(3-Aminopropyl)piperidine-4-carboxylic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 1-(3-Aminopropyl)piperidine-4-carboxamide

A Note on Chemical Identity: Initial searches for "1-(3-Aminopropyl)piperidine-4-carboxylic acid" revealed a significant prevalence of data for the structurally related compound, 1-(3-Aminopropyl)piperidine-4-carboxamide . The key difference lies in the functional group at the 4-position of the piperidine ring: a carboxylic acid (-COOH) versus a carboxamide (-CONH₂). Due to the extensive and verifiable documentation for the amide, this guide will focus on this well-characterized molecule to ensure scientific accuracy and utility for researchers.

Chemical Identity and Properties

CAS Number: 4608-79-1[1][2][3]

IUPAC Name: 1-(3-aminopropyl)piperidine-4-carboxamide[4]

Synonyms:

  • 1-(3-Amino-propyl)-piperidine-4-carboxylic acid amide[3][5]

  • 1-(3-Aminopropyl)-4-piperidinecarboxamide[5]

  • 4-Piperidinecarboxamide, 1-(3-aminopropyl)-[5]

  • Isonipecotamide, 1-(3-aminopropyl)-[5]

This compound is a versatile bifunctional molecule, featuring a piperidine core substituted with a primary aminopropyl chain at the nitrogen atom and a primary carboxamide at the C4 position. The presence of two basic nitrogen centers (the piperidine ring nitrogen and the terminal primary amine) and a hydrogen-bond-donating/accepting amide group makes it a valuable building block in medicinal chemistry.[5] It is typically a solid at room temperature and is soluble in polar solvents.[4][5]

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₉H₁₉N₃O[4]
Molecular Weight 185.27 g/mol [1]
Physical Form Solid[4]
Purity Typically ≥95%[4]
Storage Conditions 2-8°C, Keep in dark place, inert atmosphere[1]
InChI Key SZYRASLRZWJIEC-UHFFFAOYSA-N[4]
Canonical SMILES NCCCN1CCC(C(N)=O)CC1[4]

Synthesis and Reaction Principles

The synthesis of 1-(3-aminopropyl)piperidine-4-carboxamide is not extensively detailed in publicly available literature, but a logical and common synthetic route would be the reductive amination of piperidine-4-carboxamide with a protected 3-aminopropanal derivative, followed by deprotection. A more direct and industrially favored approach is the N-alkylation of piperidine-4-carboxamide with a 3-halopropylamine derivative.

A robust and widely applicable method for creating similar C-N bonds is reductive amination.[6] This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[7][8]

Conceptual Synthesis Workflow: Reductive Amination

A plausible synthesis strategy would involve reacting piperidine-4-carboxamide with 3-aminopropanal . To prevent self-reaction of the aminopropanal and to control selectivity, the primary amine of the aldehyde is typically protected, for instance, as a Boc-carbamate (Boc-alaninal).

G cluster_0 cluster_1 A Piperidine-4-carboxamide I Imine/Iminium Ion (Intermediate) A->I B 3-(Boc-amino)propanal B->I P Boc-protected Product I->P Reduction I_R1 F 1-(3-Aminopropyl)piperidine- 4-carboxamide (Final Product) P->F Deprotection P_R2 R1 Mild Acid (e.g., AcOH) Reducing Agent (e.g., NaBH(OAc)₃) R2 Acidic Deprotection (e.g., TFA or HCl)

Caption: Conceptual synthesis via reductive amination.

Causality in Reagent Selection:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations because it is mild enough not to reduce the starting aldehyde, is compatible with mildly acidic conditions required for imine formation, and does not pose the toxicity risks of sodium cyanoborohydride (NaBH₃CN).[6][9]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is used on the 3-aminopropanal to prevent its primary amine from competing with the secondary amine of piperidine-4-carboxamide in the reaction. It is stable under the reductive amination conditions and can be cleanly removed with acid post-reaction.

Applications in Research and Drug Development

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous pharmaceuticals.[10] The addition of the aminopropyl and carboxamide functionalities makes 1-(3-aminopropyl)piperidine-4-carboxamide a versatile building block for creating libraries of compounds for drug discovery.

  • Scaffold for Biologically Active Molecules: The piperidine-4-carboxamide core is a recognized scaffold for developing therapeutic agents. Derivatives have been investigated as inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease pathology.[11] Other derivatives have been studied for their potential as dopamine reuptake inhibitors, analgesics, and antibacterial agents.[12]

  • Kinase Inhibitor Development: Piperidine carboxamide derivatives have been systematically explored as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a crucial target in cancer therapy.[13] The aminopropyl chain provides a vector for modification to enhance binding affinity and selectivity for the kinase active site.

  • Fragment-Based Drug Design (FBDD): With its distinct functional groups and relatively low molecular weight, this compound is an excellent candidate for FBDD. The primary amine and amide groups can be used as anchor points to build more complex molecules that interact with specific biological targets.

Exemplary Experimental Protocol: Synthesis of an N-Arylated Derivative

This protocol describes a common follow-on reaction where a primary amine, such as that on 1-(3-aminopropyl)piperidine-4-carboxamide, is used in a nucleophilic aromatic substitution (SₙAr) reaction. This is a foundational step in creating libraries for structure-activity relationship (SAR) studies.

Objective: To synthesize 1-(3-((4-nitrophenyl)amino)propyl)piperidine-4-carboxamide.

G A 1. Prepare Reaction Mixture - Add Amine (1.0 eq) - Add K₂CO₃ (2.0 eq) - Add Anhydrous DMF B 2. Add Aryl Halide - Add 4-Fluoronitrobenzene (1.05 eq) A->B C 3. Heat and Monitor - Heat to 100-120 °C - Monitor by TLC B->C D 4. Aqueous Work-up - Cool to RT - Quench with H₂O - Extract with Ethyl Acetate C->D E 5. Isolate Crude Product - Combine organic layers - Wash with brine - Dry over Na₂SO₄ - Concentrate in vacuo D->E F 6. Purify Product - Recrystallization or - Column Chromatography E->F

Caption: Experimental workflow for SₙAr reaction.

Step-by-Step Methodology:

  • Flask Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 1-(3-aminopropyl)piperidine-4-carboxamide (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.0 equivalents).

    • Rationale: Potassium carbonate acts as a base to deprotonate the primary amine, increasing its nucleophilicity.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve/suspend the reagents. Stir the mixture for 15 minutes at room temperature.

    • Rationale: DMF is a polar aprotic solvent that is excellent for SₙAr reactions, as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.

  • Reagent Addition: Add 4-fluoronitrobenzene (1.05 equivalents) to the reaction mixture.

    • Rationale: 4-Fluoronitrobenzene is the electrophile. The fluorine is a good leaving group, and the nitro group is a strong electron-withdrawing group that activates the aromatic ring toward nucleophilic attack.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 100-120 °C.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing distilled water and extract the product three times with ethyl acetate.

    • Rationale: This step removes the water-soluble DMF and inorganic salts.

  • Isolation: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the solid product by recrystallization or silica gel column chromatography to obtain the pure N-arylated derivative.

References

  • D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. [Link]

  • Matassini, C., et al. (2020). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. European Journal of Organic Chemistry. [Link]

  • Lass-Flörl, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1022. [Link]

  • Matassini, C., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(19), 6667. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105949. [Link]

  • Nakao, Y., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

  • Sidoryk, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6500. [Link]

Sources

biological activity of amino-piperidine carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Amino-Piperidine Carboxylic Acid Analogs

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] The incorporation of both an amino group and a carboxylic acid moiety onto this saturated heterocycle creates a class of conformationally constrained amino acid analogs with significant therapeutic potential. These amino-piperidine carboxylic acid derivatives exhibit a remarkable diversity of biological activities, engaging with a wide array of targets including G-protein coupled receptors (GPCRs), enzymes, and ion transporters. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these analogs. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental workflows and design principles that underpin the exploration of this versatile chemical space. We will delve into specific therapeutic areas where these compounds have shown promise, from neurotherapeutics to antimicrobial and anticancer agents, and provide detailed protocols for their synthesis and biological evaluation.

Chapter 1: The Amino-Piperidine Carboxylic Acid Scaffold: A Cornerstone in Medicinal Chemistry

The piperidine heterocycle is a cornerstone of modern drug design, present in over twenty classes of pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to present substituents in well-defined three-dimensional orientations. When functionalized with both an amino and a carboxylic acid group, the resulting scaffold gains unique characteristics that make it particularly valuable in drug discovery.

These molecules are essentially cyclic, non-proteinogenic β- or γ-amino acids, which provides several advantages:[3]

  • Conformational Rigidity: The ring structure limits conformational freedom compared to linear amino acids. This pre-organization can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

  • Stereochemical Complexity: The scaffold can contain multiple stereocenters, allowing for fine-tuning of target interactions and exploration of stereospecific binding pockets.

  • Peptidomimetic Potential: They serve as excellent mimics of peptide turns or as constrained replacements for natural amino acids like lysine, enabling the design of peptides with enhanced stability and oral bioavailability.[4][5][6] For instance, the 4-aminopiperidine-4-carboxylic acid moiety was found to be a crucial component for the activity of the kappa opioid receptor agonist difelikefalin.[5]

  • Physicochemical Diversity: The presence of both a basic amino group and an acidic carboxyl group allows for zwitterion formation, influencing properties like solubility and cell permeability. These groups also provide handles for further derivatization to modulate pharmacokinetics and pharmacodynamics.

The versatility of this scaffold has led to the development of compounds with a wide range of biological activities, including analgesic, anticonvulsant, antifungal, anticancer, and anti-inflammatory properties.[7][8][9]

Chapter 2: Synthetic Strategies and Methodologies

The synthesis of amino-piperidine carboxylic acid analogs is a critical aspect of their development, with the chosen route dictating the achievable stereochemistry and substitution patterns. The strategy must consider the desired position of the substituents (e.g., 3-amino vs. 4-amino) and the need for enantiomeric purity, which is often crucial for selective biological activity.

Causality in Synthetic Route Selection

The choice of a synthetic pathway is not arbitrary; it is a deliberate decision based on the target molecule's specific architecture.

  • For Enantiopure 3-Amino Analogs: Starting from a chiral pool precursor like L-glutamic acid is highly advantageous. This approach leverages the inherent stereochemistry of the starting material to build the target molecule with high optical purity, avoiding costly and often inefficient chiral resolution steps later in the synthesis.

  • For Library Synthesis (4-Amino Analogs): When the goal is to explore a wide range of substituents, particularly on the piperidine nitrogen, reductive amination of N-substituted 4-piperidones is the method of choice. It is a robust and high-yielding reaction that is amenable to parallel synthesis, allowing for the rapid generation of a diverse library of analogs for SAR studies.[9]

  • For Cα,Cα-Disubstituted Analogs: To create sterically hindered analogs like 4-amino-4-carboxylic acid derivatives, a different approach is needed. The Bucherer-Bergs reaction on a 4-piperidone to form a spiro-hydantoin, followed by hydrolysis, is a classic and effective method.[4] This creates a quaternary center that can enforce specific conformations.

The diagram below illustrates a generalized decision-making framework for selecting a synthetic approach.

Synthetic_Strategy_Decision_Tree start Target Analog Specification q1 Enantiopure 3-Amino Target? start->q1 q2 4-Amino Target for N-Substituent SAR? q1->q2  No route1 Chiral Pool Synthesis (e.g., from L-Glutamic Acid) q1->route1  Yes q3 Cα,Cα-Disubstituted (Quaternary Center)? q2->q3  No route2 Reductive Amination of 4-Piperidones q2->route2  Yes route3 Bucherer-Bergs Reaction & Hydrolysis q3->route3  Yes other Other Routes (e.g., Cycloadditions) q3->other  No

Caption: Synthetic route decision tree for amino-piperidine carboxylic acid analogs.

Experimental Protocol 2.1: Synthesis of Enantiomerically Pure 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid

This protocol describes a multi-step route to synthesize chiral 3-amino piperidine analogs, adapted from methodologies that leverage natural amino acids.

Self-Validation: Each step includes characterization to confirm the structure of the intermediate before proceeding. The final product's enantiomeric purity should be confirmed by chiral HPLC or by comparing its optical rotation to literature values.

  • Step 1: Diesterification. L-glutamic acid (1.0 eq) is suspended in methanol. The suspension is cooled to 0°C, and thionyl chloride (2.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield the crude dimethyl ester hydrochloride, which is used directly in the next step.

  • Step 2: N-Boc Protection. The crude diester from Step 1 is dissolved in dichloromethane (CH₂Cl₂). Triethylamine (2.5 eq) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 16 hours. The reaction is then washed with aqueous HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to give the N-Boc protected diester, which is purified by column chromatography.

  • Step 3: Reduction to Diol. The purified diester (1.0 eq) is dissolved in methanol and cooled to 0°C. Sodium borohydride (NaBH₄, 4.0 eq) is added portion-wise. The reaction is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to yield the diol.

  • Step 4: Ditosylation. The diol (1.0 eq) is dissolved in CH₂Cl₂ and cooled to 0°C. Triethylamine (3.0 eq), DMAP (catalytic), and p-toluenesulfonyl chloride (TsCl, 2.2 eq) are added. The mixture is stirred for 12 hours. The reaction is washed with water and brine, dried, and concentrated to give the crude ditosylate, which is used immediately.

  • Step 5: Cyclization with Amine. The crude ditosylate (1.0 eq) is dissolved in a suitable solvent like acetonitrile. The desired primary amine (e.g., benzylamine, 10-15 eq) is added, and the mixture is heated to reflux for 24 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the final N-substituted 3-(N-Boc-amino)piperidine.

Experimental Protocol 2.2: Synthesis of 4-Aminopiperidines via Reductive Amination

This protocol is a versatile method for preparing a library of N¹, N⁴-disubstituted 4-aminopiperidines, adapted from established procedures.[9]

Self-Validation: The reaction progress is monitored by TLC or LC-MS to ensure complete consumption of the starting piperidone. The final product's identity and purity are confirmed by NMR and mass spectrometry.

  • Step 1: Reaction Setup. To a solution of an N-substituted 4-piperidone (1.0 eq, e.g., 1-benzyl-4-piperidone) and a primary amine (1.5 eq, e.g., dodecylamine) in 1,2-dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise at room temperature.

  • Step 2: Reaction Execution. The reaction mixture is stirred at room temperature for 12-24 hours. Acetic acid (1.0 eq) can be added to facilitate iminium ion formation for less reactive amines.

  • Step 3: Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The mixture is extracted three times with CH₂Cl₂.

  • Step 4: Purification. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (typically using a gradient of ethyl acetate/triethylamine) to yield the pure 4-aminopiperidine derivative.

  • Step 5: Salt Formation (Optional). For improved handling and solubility, the purified amine can be dissolved in diethyl ether and precipitated as its hydrochloride salt by the addition of a solution of HCl in diethyl ether.

Chapter 3: Survey of Biological Activities and Therapeutic Targets

Amino-piperidine carboxylic acid analogs have been successfully developed as modulators for a diverse range of biological targets. Their constrained nature often allows them to mimic the binding epitope of a natural ligand or substrate, leading to potent and selective activity.

Neurotransmission: Modulators of GABA and Opioid Systems
  • GABA Agonists and Uptake Inhibitors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid) are well-known inhibitors of GABA uptake and GABAA receptor agonists, respectively.[10][11] Hydroxy- and amino-substituted derivatives have been synthesized to probe the binding sites of these targets. For example, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid acts as a selective GABAA receptor agonist, while other isomers function as GABA uptake inhibitors, demonstrating the critical role of stereochemistry in determining the pharmacological profile.[10][12]

  • Opioid Receptor Ligands: The piperidine scaffold is a key pharmacophore in many opioid analgesics, including morphine and fentanyl.[7][13] Extensive research has focused on synthesizing novel piperidine derivatives as potent and safer analgesics.[7] Molecular docking studies have shown that these analogs can form key interactions within the µ-opioid receptor binding pocket, engaging with residues such as D147 and Y148.[13] The structure-activity relationship (SAR) of these compounds reveals that the nature of the N-substituent and the groups on the 4-position are critical for analgesic potency.[7][13]

Antimicrobial and Antifungal Agents
  • Antifungal Activity: Certain 4-aminopiperidine derivatives have emerged as a novel class of antifungal agents.[9] Their mechanism of action involves the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity but absent in humans. Specifically, these compounds have been shown to inhibit sterol C14-reductase and sterol C8-isomerase.[9] Lipophilic N-substituents, such as dodecyl or phenethyl groups, combined with a benzyl group on the piperidine nitrogen, have been identified as key for potent activity against clinically relevant fungal species like Candida spp. and Aspergillus spp.[9]

  • Antitubercular Activity: Piperidinothiosemicarbazone derivatives have demonstrated very strong inhibitory effects on the growth of Mycobacterium tuberculosis, including multi-drug resistant strains.[14] Compounds in this class have shown minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, highlighting their potential for development into new tuberculosis therapies.[14]

Anticancer and Antiproliferative Activity
  • Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is an intracellular chaperone protein implicated in cancer cell survival and proliferation. A series of 4-(2-aminoethyl)piperidine derivatives have been developed as potent σ1 receptor ligands.[15] These compounds have been shown to inhibit the growth of human non-small cell lung cancer (A427) and androgen-negative human prostate cancer (DU145) cells. Molecular dynamics simulations suggest that interactions with a lipophilic binding pocket are responsible for their high affinity.[15]

Other Therapeutic Targets

The versatility of the scaffold extends to numerous other targets:

  • PPARα/γ Agonists: Piperidine-4-carboxylic acid analogs have been designed as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma, which are key regulators of glucose and lipid metabolism, making them relevant for treating type 2 diabetes.[16]

  • Enzyme Inhibitors: These compounds serve as core structures for inhibitors of various enzymes, including SIRT2, a class III histone deacetylase, and bacterial cysteine proteases like IdeS.[17][18][19]

  • C3a Receptor Ligands: Substituted amino-piperidine derivatives were among the first non-arginine based ligands for the C3a receptor, a GPCR involved in the inflammatory response.[20][21]

Data Summary Table
Analog ClassTargetBiological ActivityKey Quantitative DataReference(s)
4-Amino Methylpiperidinesµ-Opioid ReceptorAnalgesic (in vivo)Potent analgesia at 0.1-1 mg/kg doses[7]
Hydroxy-piperidinecarboxylic acidsGABAA Receptor / GABA TransporterAgonist / Uptake InhibitorSelective receptor interaction[10]
4-AminopiperidinesErgosterol Biosynthesis EnzymesAntifungalMICs against Candida spp. and Aspergillus spp.[9]
4-(2-aminoethyl)piperidinesσ1 ReceptorAntiproliferativeHigh affinity (Ki) and inhibition of cancer cell growth[15]
Piperidine-4-carboxylic acidsPPARα/γDual AgonistPotent activation in vitro[16]
PiperidinothiosemicarbazonesM. tuberculosisAntitubercularMIC as low as 0.5 µg/mL against resistant strains[14]

Chapter 4: Experimental Workflows for Biological Evaluation

A systematic and logical progression of experiments is essential to characterize the biological activity of novel amino-piperidine carboxylic acid analogs. The workflow typically begins with high-throughput primary screens to identify hits, followed by more complex secondary assays to confirm activity and elucidate the mechanism of action, and finally progresses to in vivo models to assess efficacy and safety.

The Drug Discovery Screening Cascade

The causality behind this workflow is resource management and logical validation. Broad, simple assays are used first to cast a wide net. Hits are then subjected to progressively more complex and physiologically relevant assays to weed out false positives and select the most promising candidates for expensive in vivo testing.

Screening_Cascade lib Compound Library (Amino-piperidine analogs) p_screen Primary Screen (e.g., Radioligand Binding Assay) lib->p_screen hits Initial Hits p_screen->hits Identify activity s_screen Secondary Screen (e.g., Functional Cell-Based Assay) hits->s_screen Validate confirmed Confirmed Hits (Mechanism Validated) s_screen->confirmed Confirm MoA selectivity Selectivity Profiling (Against off-targets) confirmed->selectivity adme In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) confirmed->adme lead_cand Lead Candidates selectivity->lead_cand adme->lead_cand invivo In Vivo Efficacy Model (e.g., Animal model of disease) lead_cand->invivo Test efficacy

Caption: A typical screening cascade for evaluating novel chemical entities.

Experimental Protocol 4.1: In Vitro Target Engagement - Radioligand Binding Assay

This protocol provides a general framework for determining a compound's affinity for a specific receptor, using the µ-opioid receptor as an example.

Self-Validation: The assay includes controls for total binding (vehicle only), non-specific binding (in the presence of a high concentration of an unlabeled known ligand), and specific binding (Total - Non-specific). A known inhibitor is run as a positive control to validate the assay run.

  • Preparation: Prepare cell membranes expressing the µ-opioid receptor from a stable cell line or from rat brain tissue. Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound at various concentrations (typically a serial dilution).

    • Radioligand (e.g., [³H]-DAMGO) at a concentration near its Kd.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 4.2: In Vivo Efficacy Model - Acetic Acid-Induced Writhing Test for Analgesia

This protocol is a standard visceral pain model used to evaluate the efficacy of potential analgesics.[13]

Self-Validation: The experiment must include a vehicle control group (to establish the baseline writhing response) and a positive control group (e.g., morphine) to validate the model's sensitivity. Animals should be randomized into groups to avoid bias.

  • Animal Acclimatization: Use adult mice (e.g., Swiss albino) and allow them to acclimate to the laboratory environment for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group). Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

  • Latency Period: Allow a specific time to elapse after dosing for the compound to be absorbed and distributed (e.g., 30 minutes for i.p., 60 minutes for p.o.).

  • Induction of Writhing: Administer an i.p. injection of a dilute solution of acetic acid (e.g., 0.6% v/v) to each mouse to induce the writhing response (a characteristic stretching and constriction of the abdomen).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. Count the total number of writhes for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. Statistical significance is determined using an appropriate test, such as ANOVA followed by a post-hoc test.

Chapter 5: Structure-Activity Relationships (SAR) and In Silico Modeling

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry.[22] For amino-piperidine carboxylic acid analogs, SAR studies guide the iterative process of lead optimization, helping to improve potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:
  • N-Substituents: The substituent on the piperidine nitrogen often has a profound impact on activity. In antifungal 4-aminopiperidines, a benzyl group was found to be optimal.[9] In analgesic derivatives, different alkyl or arylalkyl groups can drastically alter µ-opioid receptor affinity.[7]

  • Stereochemistry: The absolute and relative configuration of stereocenters is frequently critical. As seen with GABA system modulators, changing the stereochemistry at the 3- and 4-positions can switch the activity from a receptor agonist to an uptake inhibitor.[10]

  • Positional Isomerism: The location of the amino and carboxyl groups (e.g., 3- vs. 4-position) defines the overall shape of the molecule and its ability to fit into a specific binding site, leading to different target profiles.

The Role of In Silico Modeling

Computational tools are indispensable for rationalizing observed SAR and predicting the activity of new designs.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It has been used to explain the binding modes of piperidine derivatives in the µ-opioid receptor, identifying key hydrogen bonds and hydrophobic interactions.[13]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of binding poses predicted by docking.[15]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity, enabling the prediction of potency for newly designed compounds.[23]

This iterative cycle of design, synthesis, and testing, informed by both experimental SAR and in silico modeling, is fundamental to modern drug discovery.

DSTA_Cycle design Design Analogs (In Silico Modeling) synth Synthesize (Chemical Synthesis) design->synth Hypothesis test Test Activity (Biological Assays) synth->test New Compounds analyze Analyze SAR (Identify Key Features) test->analyze Data analyze->design New Insights

Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle in drug discovery.

Conclusion and Future Outlook

Amino-piperidine carboxylic acid analogs represent a highly versatile and valuable scaffold in medicinal chemistry. Their unique combination of conformational constraint, stereochemical complexity, and functional group diversity has enabled the development of potent and selective modulators for a wide range of biological targets. From established applications in neuroscience to emerging roles in treating infectious diseases and cancer, the therapeutic potential of this scaffold is vast.

Future research will likely focus on exploring new regions of chemical space through the development of novel synthetic methodologies to access more complex and highly substituted piperidine cores.[24] The integration of advanced computational techniques with high-throughput synthesis and screening will continue to accelerate the discovery of new lead compounds. As our understanding of complex biological pathways deepens, the amino-piperidine carboxylic acid scaffold is poised to remain a critical tool for designing the next generation of targeted therapeutics.

References

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  • Hammer, R. P., He, Y., & McLaughlin, M. L. (2003). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 68(19), 7543-7546. [Link]

  • Schepmann, D., Janzen, D., Janowsky, A., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 15(16), 1541-1554. [Link]

  • Pferschy-Wenzig, E.-M., Rikanović, C., Kunert, O., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. [Link]

  • Lu, C. (2015). Preparation method of (R)-3-Boc-aminopiperidine.
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  • Remko, M. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMINO ACIDS. Journal of Applied Pharmaceutical Science, 1(3), 1-11. [Link]

  • Jacobsen, P., Labouta, I. M., Schaumburg, K., et al. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as .gamma.-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 25(10), 1157-1162. [Link]

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Sources

The Piperidine-Carboxylic Acid Pharmacophore: Structural Evolution and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring substituted with a carboxylic acid constitutes one of the most versatile scaffolds in medicinal chemistry. This guide analyzes the pharmacophoric utility of piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid) .

These moieties are not merely structural linkers; they are functional pharmacophores that dictate zwitterionic character , blood-brain barrier (BBB) permeability , and receptor selectivity . This whitepaper explores their development from simple neurotransmitter analogs to complex, blockbuster therapeutics like Tiagabine (GABA reuptake inhibitor) and Fexofenadine (non-sedating antihistamine).

Structural Foundations & Stereoelectronic Properties

The piperidine-carboxylic acid scaffold exists in three positional isomers, each conferring distinct biological properties. The physicochemical behavior of these molecules is dominated by the ionization state of the secondary amine (


) and the carboxylic acid (

).
The Zwitterionic Gatekeeper

At physiological pH (7.4), these molecules exist primarily as zwitterions. This property is the central design feature for peripheral restriction .

  • Central Nervous System (CNS) Exclusion: High polarity prevents passive diffusion across the BBB (e.g., Fexofenadine).

  • CNS Targeting: Requires masking the zwitterion (prodrugs) or attaching highly lipophilic anchors (e.g., Tiagabine) to override the polar surface area.

Positional Isomerism Table
IsomerCommon NameKey Pharmacological TargetPrimary Drug Application
2-COOH Pipecolic AcidNMDA Receptors, Proline mimicsLocal anesthetics (precursor), immunosuppressants.
3-COOH Nipecotic Acid GAT-1 (GABA Transporter) Epilepsy (Tiagabine)
4-COOH Isonipecotic Acid H1 Receptor, Opioid Receptors Allergy (Fexofenadine) , Pain (Fentanyl precursors).

Historical Development & Case Studies

The GABA Story: From Nipecotic Acid to Tiagabine

The Challenge:


-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter.[1][2] Enhancing GABAergic tone treats epilepsy.
The Discovery: Nipecotic acid was identified as a potent inhibitor of GABA uptake (GAT-1 transporter) but failed as a drug because it could not cross the BBB.[3]
The Solution (Rational Design):  Researchers at Novo Nordisk attached a lipophilic "anchor" to the piperidine nitrogen. This anchor allows the molecule to partition into the brain and anchor into the GAT-1 transporter membranes, while the nipecotic acid headgroup binds the GABA recognition site.

DOT Diagram: Evolution of GABA Uptake Inhibitors

GABA_Evolution GABA GABA (Endogenous Ligand) Nipecotic Nipecotic Acid (Potent GAT-1 Inhibitor) Failed: No BBB Penetration GABA->Nipecotic Conformational Restriction Tiagabine Tiagabine (Marketed Drug) Lipophilic Anchor Added Nipecotic->Tiagabine N-Alkylation with Lipophilic Spacer

Caption: Rational design progression from endogenous GABA to the conformationally restricted Nipecotic Acid, and finally to the BBB-penetrant Tiagabine.

The Antihistamine Story: Metabolic Safety by Design

The Challenge: Early antihistamines (Terfenadine) caused sedation (CNS entry) and fatal arrhythmias (hERG channel blockade). The Discovery: Terfenadine is a prodrug. Its cardiac toxicity arises from the parent molecule. Its metabolite, formed by CYP3A4 oxidation, is the safe, active species. The Solution: This metabolite is Fexofenadine , which contains the isonipecotic acid motif (indirectly formed via oxidation of a t-butyl methyl group to a carboxylic acid). The resulting zwitterion prevents BBB penetration (non-sedating) and abolishes hERG affinity.

DOT Diagram: Terfenadine to Fexofenadine Metabolism

Antihistamine_Metabolism Terfenadine Terfenadine (Parent Drug) CYP3A4 CYP3A4 Enzyme (Liver) Terfenadine->CYP3A4 Oxidation hERG hERG Channel Blockade (Arrhythmia Risk) Terfenadine->hERG High Affinity Fexofenadine Fexofenadine (Active Metabolite) CYP3A4->Fexofenadine Formation of Carboxylic Acid Features Key Features: 1. Zwitterionic (COOH + Amine) 2. No BBB Crossing (Non-sedating) 3. No hERG binding Fexofenadine->Features

Caption: The metabolic conversion of Terfenadine to Fexofenadine, highlighting the safety benefits conferred by the carboxylic acid moiety.

Synthetic Methodologies

The synthesis of piperidine carboxylic acids often involves the reduction of the corresponding pyridine precursors. This approach is preferred for its atom economy but presents stereochemical challenges (cis/trans isomers).

Protocol: Catalytic Hydrogenation of Nicotinic Acid

This protocol describes the synthesis of nipecotic acid (piperidine-3-carboxylic acid) from nicotinic acid.

Objective: Reduce the aromatic pyridine ring while retaining the carboxylic acid functionality.

Reagents & Equipment:

  • Substrate: Nicotinic Acid (1.0 eq)

  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) - 5-10 wt%
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Hydrogen Source:

    
     gas (Parr shaker or balloon depending on scale)
    
  • Apparatus: High-pressure hydrogenation vessel (Parr reactor).

Step-by-Step Methodology:

  • Preparation: In a hydrogenation bottle, dissolve Nicotinic Acid (12.3 g, 0.1 mol) in Glacial Acetic Acid (100 mL).

    • Note: Acetic acid protonates the pyridine nitrogen, facilitating ring reduction and preventing catalyst poisoning by the free amine.

  • Catalyst Addition: Carefully add

    
     (0.6 g).
    
    • Safety:

      
       can be pyrophoric in the presence of 
      
      
      
      . Add under inert atmosphere (
      
      
      ) if possible.
  • Hydrogenation:

    • Purge the vessel with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 50 psi (3.4 bar) with

      
      .
      
    • Agitate at Room Temperature (25°C) for 12–24 hours.

    • Monitoring: Reaction is complete when

      
       uptake ceases.
      
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with small amounts of acetic acid.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous oil or solid.

  • Purification (Crystallization):

    • Dissolve the residue in a minimum amount of hot water or ethanol.

    • Add acetone or ether to induce precipitation of the zwitterionic salt.

    • Filter the white crystalline solid.

    • Yield: Typically 85-95%.

    • Stereochemistry: This method predominantly yields the racemic mixture. Separation of enantiomers requires chiral resolution (e.g., using tartaric acid) or asymmetric hydrogenation using chiral Rh/Ru catalysts.

Technical Validation & Quality Control

To ensure the integrity of the synthesized pharmacophore, the following analytical validations are required:

MethodExpected Observation (Nipecotic Acid)Purpose
1H NMR (

)
Loss of aromatic signals (7.0-9.0 ppm). Appearance of multiplets at 1.5-3.5 ppm.Confirm ring reduction.
Melting Point 260–262°C (Decomposes)Purity check (distinct from Nicotinic acid MP: 236°C).
Mass Spec (ESI)

Confirm molecular weight.
Chiral HPLC Separation of (R) and (S) enantiomers (if resolving).Determine Enantiomeric Excess (ee).

Future Outlook: Rigidification and Allostery

The future of piperidine-carboxylic acid pharmacophores lies in conformational rigidification .

  • Bicyclic Systems: Bridged piperidines (e.g., tropane derivatives) lock the carboxylic acid in a specific vector, reducing the entropic penalty of binding.

  • Allosteric Modulators: Isonipecotic acid derivatives are currently being explored as negative allosteric modulators (NAMs) for GPCRs, where the acid moiety interacts with extracellular loops rather than the orthosteric site.

References

  • Krogsgaard-Larsen, P., & Johnston, G. A. (1975).[4] Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry.

  • Braestrup, C., et al. (1990). (R)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-1-yl]nipecotic acid binds with high affinity to the brain gamma-aminobutyric acid uptake carrier. Journal of Neurochemistry. (Seminal paper on Tiagabine/Nipecotic Acid anchor strategy).

  • Hey, J. A., et al. (1995). Fexofenadine, a metabolite of terfenadine, is a non-sedating antihistamine with a distinct cardiac safety profile.[5] Clinical & Experimental Allergy.

  • Freifelder, M. (1962). Hydrogenation of Pyridines and Quinolines.[6][7][8] Advances in Catalysis. (Classic reference for PtO2 hydrogenation protocols).

  • Lippincott, B., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors.[1] PubMed.

Sources

Methodological & Application

protecting group strategies for 1-(3-Aminopropyl)piperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 1-(3-Aminopropyl)piperidine-4-carboxylic Acid Synthesis

Part 1: Executive Summary & Strategic Overview

Target Molecule: 1-(3-Aminopropyl)piperidine-4-carboxylic acid (also known as


-(3-aminopropyl)isonipecotic acid).
CAS Registry:  498-94-2 (Parent acid), Derivatives vary.[1]
Significance:  This scaffold is a critical intermediate in the synthesis of fibrinogen receptor antagonists, integrin inhibitors, and GABA uptake inhibitors.[2] It serves as a conformationally restricted linker in peptidomimetics.

The Challenge: Synthesizing this zwitterionic molecule requires careful differentiation between the secondary amine of the piperidine ring, the primary amine of the propyl chain, and the carboxylic acid. Without orthogonal protecting groups (PGs), direct alkylation leads to uncontrolled polymerization (intermolecular amide formation) or cyclization.[2]

Strategic Solution: We present two robust workflows based on Orthogonal Protecting Group Logic :

  • Route A (Solution Phase/Scale-Up): Utilizes Boc/Ethyl Ester orthogonality. Best for multi-gram synthesis where cost is a driver.

  • Route B (Peptide/Library Synthesis): Utilizes Fmoc/tert-Butyl Ester orthogonality. Best for generating building blocks for Solid Phase Peptide Synthesis (SPPS).

Part 2: Strategic Analysis & Decision Matrix

Before initiating synthesis, select the route based on downstream application.[2]

FeatureRoute A: Boc / Ethyl Strategy Route B: Fmoc / t-Butyl Strategy
Primary Amine PG Boc (Acid Labile)Fmoc (Base Labile)
Carboxylic Acid PG Ethyl Ester (Base Labile)tert-Butyl Ester (Acid Labile)
Coupling Method Reductive Amination or AlkylationDirect Alkylation
Deprotection Order 1.[1][3][4][5] LiOH (Ester)

2. TFA (Boc)
1. TFA (Ester)

2. Piperidine (Fmoc)
Primary Use Case Bulk API synthesis, Solution phaseSPPS building blocks, Combinatorial libraries
Visualizing the Synthesis Pathways

Synthesis_Pathways cluster_RouteA Route A: Scalable (Boc/Et) cluster_RouteB Route B: SPPS Ready (Fmoc/tBu) Start Ethyl Isonipecotate StepA1 Alkylation (N-Boc-3-bromopropylamine) Start->StepA1 InterA Intermediate A (N-Boc, Et-Ester) StepA1->InterA StepA2 Hydrolysis (LiOH/THF) InterA->StepA2 ProdA Product A (N-Boc Acid) StepA2->ProdA StartB t-Butyl Isonipecotate StepB1 Alkylation (N-Fmoc-3-bromopropylamine) StartB->StepB1 ProdB Product B (N-Fmoc, tBu-Ester) StepB1->ProdB

Figure 1: Decision tree for synthesis routes. Route A yields the N-Boc protected acid suitable for solution coupling. Route B yields the fully protected scaffold for SPPS.

Part 3: Detailed Protocols

Protocol A: The "Boc/Ethyl" Route (Scalable)

Objective: Synthesis of 1-(3-(tert-butoxycarbonylamino)propyl)piperidine-4-carboxylic acid. Mechanism: Nucleophilic substitution (


) followed by saponification.

Reagents:

  • Ethyl isonipecotate (1.0 equiv)[2]

  • 
    -Boc-3-bromopropylamine (1.1 equiv)
    
  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)[2]
    
  • Potassium Iodide (

    
    ), catalytic (0.1 equiv)[2]
    
  • Acetonitrile (ACN) or DMF [0.2 M concentration][2]

Step-by-Step Methodology:

  • Activation:

    • Charge a reaction flask with Ethyl isonipecotate (10.0 g, 63.6 mmol) and anhydrous ACN (320 mL).

    • Add finely ground anhydrous

      
       (22.0 g, 159 mmol) and catalytic 
      
      
      
      (1.05 g, 6.3 mmol).[2]
    • Expert Note:

      
       accelerates the reaction via the Finkelstein reaction mechanism, converting the alkyl bromide to the more reactive alkyl iodide in situ.
      
  • Alkylation:

    • Add

      
      -Boc-3-bromopropylamine (16.6 g, 70.0 mmol) dropwise at room temperature.
      
    • Heat the mixture to reflux (80-82°C) for 12–16 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1). Stain with Ninhydrin (secondary amine disappears) or PMA.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      , 
      
      
      
      ).[2]
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).[2][6]
    • Dry over

      
       and concentrate.
      
    • Yield Expectation: >85% as a pale yellow oil.

  • Selective Hydrolysis (Saponification):

    • Dissolve the intermediate ester in THF/MeOH/Water (3:1:1).

    • Add LiOH monohydrate (2.0 equiv). Stir at ambient temperature for 4 hours.

    • Critical Control Point: Do not heat strongly or use acid, as this will prematurely remove the Boc group.[2]

    • Adjust pH to ~4-5 with 1M citric acid (careful neutralization) and extract into EtOAc.

Protocol B: Reductive Amination (Alternative High-Purity Route)

Objective: Avoids over-alkylation risks inherent in halide displacement. Reagents: Ethyl isonipecotate,


-Boc-3-aminopropanal, Sodium Triacetoxyborohydride (STAB).

Methodology:

  • Dissolve Ethyl isonipecotate (1.0 equiv) and

    
    -Boc-3-aminopropanal (1.1 equiv) in Dichloroethane (DCE).
    
  • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir 30 min.

  • Add STAB (1.5 equiv) in portions. Stir 4–12 hours.

  • Quench with saturated

    
    .
    
  • Advantage: Cleaner reaction profile compared to alkylation; avoids elimination byproducts of the propyl bromide.

Part 4: Critical Control Points & Troubleshooting

ProblemProbable CauseCorrective Action
Low Yield (Alkylation) Cyclization of starting materialEnsure concentration is not too high; add reagent slowly.
Over-alkylation Quaternization of nitrogenUse strict 1.1 equiv of alkyl halide. Do not use excess.
Boc Loss Acidic workup or high heatKeep workup pH > 4. Avoid thermal exposure >100°C.
Incomplete Hydrolysis Steric bulk of piperidineSwitch from LiOH to NaOH; increase solvent polarity (add more water).
Impurity Profiling (Graphviz)

Impurity_Profile Reaction Alkylation Reaction Impurity1 Impurity A: Elimination Product (N-Boc-allylamine) Reaction->Impurity1 High Temp/Strong Base Impurity2 Impurity B: Quaternary Ammonium Salt (Over-alkylation) Reaction->Impurity2 Excess Reagent Target Target Molecule Reaction->Target Main Pathway

Figure 2: Common impurity pathways in the alkylation of isonipecotic acid derivatives.

Part 5: References

  • National Institutes of Health (NIH). (2016). One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central. Retrieved October 26, 2025, from [Link]

  • Google Patents. (2016). Process for the preparation of piperidine derivatives (US20160159786A1). Retrieved October 26, 2025, from [2]

  • ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles. Retrieved October 26, 2025, from [Link][2]

  • Organic Syntheses. (2004). Preparation of N-Boc-Piperidine-4-carboxylic acid derivatives. Org. Synth. 2004, 81, 213.[2] Retrieved October 26, 2025, from [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Aminopropyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying the crude product of 1-(3-Aminopropyl)piperidine-4-carboxylic acid. Due to its zwitterionic nature, this molecule presents unique challenges that standard purification protocols may not effectively address. This document provides expert-driven insights, troubleshooting guides, and detailed protocols to help you achieve high purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-(3-Aminopropyl)piperidine-4-carboxylic acid?

The core challenge lies in the molecule's structure. It possesses both a basic amino group (on the propyl chain and the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality means the compound exists as a zwitterion under neutral conditions, making it highly polar, often with low solubility in common organic solvents but high solubility in water.[1] This behavior complicates purification methods like standard chromatography and extraction.

Q2: Why is normal-phase silica gel chromatography generally not recommended for this compound?

Using standard silica gel for piperidine derivatives is often problematic. The basic nitrogen atoms on your compound will interact very strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to several issues:

  • Significant Peak Tailing: The compound streaks down the column instead of moving as a tight band.

  • Irreversible Binding: A portion of your product can permanently adsorb to the silica, leading to very low recovery.[2]

  • Compound Instability: Prolonged contact with the acidic silica surface can potentially degrade sensitive molecules.[2]

Q3: What are the most effective purification methods for this zwitterionic compound?

The most reliable methods leverage the compound's unique ionic and solubility properties:

  • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating charged molecules like amino acids.[3][4] It separates based on the net charge of the molecule, which can be controlled by adjusting the pH of the mobile phase.[5][6]

  • Recrystallization: This is a classic and effective method, particularly for removing small amounts of impurities. The key is to find a suitable solvent or solvent system where the compound's solubility is low at room temperature but high when heated.[7][8] Adjusting the pH to the isoelectric point (pI), where the molecule has a net zero charge and often minimum solubility, can be a powerful strategy to induce crystallization.[7]

  • Acid-Base Extraction/Precipitation: This can be effective for removing non-ionic impurities. By manipulating the pH, you can move your compound between aqueous and organic layers or precipitate it out of solution.

Q4: How can I effectively remove inorganic salt impurities from my final product?

Inorganic salts are a common byproduct of synthesis and workup procedures. Since your product is highly water-soluble, simple water washing is not an option. Instead, consider these approaches:

  • Recrystallization: Choose a solvent system, such as water/ethanol or water/isopropanol, where your compound will crystallize upon cooling, but the inorganic salts will remain dissolved in the mother liquor.[7]

  • pH-Mediated Precipitation: Adjust the pH of an aqueous solution of your crude product to its isoelectric point. At this pH, the zwitterion is least soluble and should precipitate, leaving the more soluble inorganic salts behind in the solution.[7]

Troubleshooting Guide: Experimental Issues & Solutions

Recrystallization Issues
  • Q: My compound is either insoluble in all solvents I've tried or soluble in everything. How do I find a suitable recrystallization solvent?

    • A: This is a common issue with highly polar or zwitterionic compounds. The solution is often a mixed-solvent system. Start by dissolving your crude product in a small amount of a "good" solvent (one in which it is highly soluble, e.g., water or methanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., ethanol, isopropanol, or acetone) at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. A systematic screening process is highly recommended.

Solvent System Observation at Room Temp Observation at Reflux Crystallization Potential
WaterHigh SolubilityHigh SolubilityPoor (unless a co-solvent is used)
EthanolLow SolubilityModerate SolubilityGood
IsopropanolVery Low SolubilityLow to Moderate SolubilityGood
AcetoneInsolubleInsolublePoor (can be used as an anti-solvent)
Water/EthanolVariableHigh SolubilityExcellent
Water/IsopropanolVariableHigh SolubilityExcellent
Methanol/EtherVariableHigh SolubilityGood (use caution with ether's volatility)
  • Q: My product "oils out" during cooling instead of forming crystals. What should I do?

    • A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or it comes out of solution above its melting point. Try these solutions:

      • Slower Cooling: Let the flask cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling encourages oiling.

      • Lower the Saturation Temperature: Use a larger volume of solvent so that the solution is less concentrated and saturation occurs at a lower temperature.

      • Scratching/Seeding: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a pure crystal, add a tiny speck (a seed crystal) to induce crystallization.

Chromatography & Purity Issues
  • Q: I suspect my crude product is contaminated with pyridine from the synthesis. Is there a targeted way to remove it?

    • A: Yes, a highly effective method is through carbonate salt formation. Pyridine is not basic enough to react with carbon dioxide, but the piperidine nitrogen is. By bubbling CO2 gas through a solution of your crude product in an organic solvent (like acetone), the 1-(3-Aminopropyl)piperidine-4-carboxylic acid will precipitate as its carbonate salt, while the pyridine impurity remains in the solution.[2][9] The solid salt can then be filtered off and neutralized to recover the pure product.

  • Q: My NMR spectrum shows broad peaks, and I suspect multiple charged species are present. How can I get a clean spectrum and confirm purity?

    • A: Broad peaks are characteristic of zwitterions undergoing proton exchange. To get a sharp, clean NMR spectrum, you can try two things:

      • Acidify the Sample: Add a drop of DCl or TFA-d to your NMR tube (if using a deuterated solvent like D₂O or CD₃OD). This will protonate all basic sites, resulting in a single cationic species.

      • Basify the Sample: Add a drop of NaOD or D₂O with a trace of deuterated ammonia. This will deprotonate the acidic sites, resulting in a single anionic species. For purity assessment, LC-MS is invaluable as it can separate and identify the mass of your target compound, confirming its presence and revealing impurities.

Experimental Workflows & Protocols

Workflow 1: General Purification Strategy

Purification_Workflow Crude Crude Product Purity_Check Initial Purity Assessment (TLC, LC-MS, ¹H NMR) Crude->Purity_Check Decision Impurity Profile Analysis Purity_Check->Decision Recrystallization Purification via Recrystallization Decision->Recrystallization Minor impurities, crystalline solid IEX Purification via Ion-Exchange Chromatography Decision->IEX Major impurities, complex mixture Final_Purity Final Purity & Characterization (NMR, LC-MS, M.P.) Recrystallization->Final_Purity IEX->Final_Purity Pure_Product Pure Product Final_Purity->Pure_Product

Caption: Decision workflow for purifying the crude product.

Protocol 1: Purification by Cation-Exchange Chromatography

This method is ideal for separating the positively charged amino acid from neutral or negatively charged impurities.

Principle: At a low pH (e.g., pH 3-4), the carboxylic acid group is protonated (-COOH) and the amino groups are protonated (-NH₃⁺), giving the molecule a net positive charge. This allows it to bind to a negatively charged cation-exchange resin. Impurities that are neutral or anionic will pass through. The bound product is then eluted by increasing the pH, which deprotonates the amino groups, neutralizes the charge, and releases the molecule from the resin.[3][10]

IEX_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Recovery Resin_Prep 1. Prepare Resin (Wash & equilibrate strong cation-exchange resin to pH ~3-4) Sample_Prep 2. Prepare Sample (Dissolve crude product in equilibration buffer, adjust pH) Resin_Prep->Sample_Prep Loading 3. Load Sample (Product binds to resin) Sample_Prep->Loading Wash 4. Wash Column (Elute neutral/anionic impurities with equilibration buffer) Loading->Wash Elution 5. Elute Product (Apply a gradient or step of basic eluent, e.g., 2M aq. NH₃) Wash->Elution Collection 6. Collect Fractions Elution->Collection Analysis 7. Analyze Fractions (TLC with ninhydrin stain) Collection->Analysis Recovery 8. Combine & Evaporate (Pool pure fractions and remove solvent/volatile base in vacuo) Analysis->Recovery

Caption: Step-by-step workflow for ion-exchange chromatography.

Detailed Steps:

  • Resin Preparation: Select a strong cation-exchange resin (e.g., Dowex® 50WX8). Pack a column and wash it sequentially with 1 M HCl, deionized water (until the eluate is neutral), 1 M NaOH, and finally deionized water again. Equilibrate the column by passing several column volumes of your starting buffer (e.g., 0.2 M citrate buffer, pH 3.5) through it.

  • Sample Loading: Dissolve the crude product in a minimum amount of the starting buffer. Adjust the pH to match the buffer if necessary. Apply the solution to the top of the column.

  • Washing: Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.

  • Elution: Elute your product by applying an eluent with a higher pH. A common and effective method is to use a 2 M aqueous ammonia solution.[7] The ammonia will deprotonate the ammonium groups on your compound, neutralizing its charge and releasing it from the resin.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC, using a ninhydrin stain to visualize the amino acid.

  • Recovery: Combine the pure fractions. The ammonia can be removed by rotary evaporation (co-evaporating with water or ethanol can help remove the last traces), leaving your purified zwitterionic product.[7]

References

  • Technical Support Center: Purification of Piperidine Deriv
  • Method considerations for the analysis of amino acids. AltaBioscience.
  • Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.
  • Anion Exchange Chrom
  • Method for purification of an amino acid using ion exchange resin.
  • Separation and Refining of Amino acids. Diaion.
  • How to desalt zwitterions?
  • Work-up of a zwitterion? Reddit.
  • Process for purifying long chain amino acids.
  • A kind of purification method of high-purity piperidine.
  • Zwitterion Form of Amino Acids. AK Lectures.
  • Separation and Purification of Amino Acids.

Sources

Technical Support Center: Purification of Amino-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of amino-piperidine derivatives. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory practice.

Introduction: The Critical Role of Purification

The synthesis of amino-piperidine derivatives often yields crude mixtures containing unreacted starting materials, byproducts, and residual reagents.[1] Effective purification is paramount to ensure the integrity of downstream applications, from biological assays to the formulation of active pharmaceutical ingredients (APIs).[2] This guide offers a systematic approach to troubleshooting common purification hurdles, enabling you to obtain your target compounds with the desired purity.

Troubleshooting & FAQs

This section addresses specific issues that may arise during the purification of amino-piperidine derivatives in a practical question-and-answer format.

Column Chromatography

Q1: My amino-piperidine derivative is showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?

A: Peak tailing is a common issue when purifying basic compounds like amino-piperidines on standard silica gel.[3] The root cause is the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups on the surface of the silica gel.[4] This interaction leads to poor separation and broad, tailing peaks.

Here are several strategies to mitigate this issue:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent. This additive competes with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): A widely used and effective choice. Start by adding 0.5-2% (v/v) TEA to your mobile phase.[1][3]

    • Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be very effective for strongly basic compounds. A typical starting concentration is 1-2% of this solution in your eluent.[3]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more inert surface, leading to improved peak shape.[4][5]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for the purification of basic compounds.[3]

  • Reversed-Phase Chromatography: For less polar piperidine derivatives, reversed-phase chromatography on a C18 column can be highly effective. The use of acidic mobile phase modifiers, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape by protonating the piperidine nitrogen.[3][6]

Q2: I'm struggling to choose the right solvent system for my flash chromatography. Where do I start?

A: Selecting the optimal solvent system is crucial for a successful separation. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal eluent will give your desired compound an Rf value of approximately 0.2-0.4.[1]

Here are some common solvent systems for piperidine derivatives, listed in order of increasing polarity:[7]

Solvent SystemTypical Applications
Hexanes/Ethyl AcetateGood for non-polar to moderately polar compounds.
Dichloromethane/MethanolSuitable for more polar compounds.
Dichloromethane/Methanol with AmmoniaFor highly polar and basic compounds.

Pro-Tip: Always add a small amount of a basic modifier like triethylamine (0.5-1%) to your TLC solvent system to mimic the conditions of your column and get a more accurate prediction of the separation.[3]

Acid-Base Extraction

Q3: How can I use acid-base extraction to remove unreacted starting materials from my amino-piperidine product?

A: Acid-base extraction is a powerful and simple technique for separating basic compounds like amino-piperidines from acidic or neutral impurities.[8][9] The principle lies in the differential solubility of the ionized and neutral forms of a compound in aqueous and organic phases.[10]

Scenario: You have a crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) containing your basic amino-piperidine product, an acidic starting material (e.g., a carboxylic acid), and a neutral byproduct.

Step-by-Step Protocol:

  • Remove Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate or sodium hydroxide solution. The acidic impurity will be deprotonated to form a water-soluble salt and move into the aqueous layer.[9]

    • Drain the aqueous layer. Repeat the wash if necessary.

  • Isolate the Basic Product:

    • Wash the organic layer with a dilute aqueous acid, such as 1 M hydrochloric acid. Your amino-piperidine will be protonated, forming a water-soluble ammonium salt, and will transfer to the aqueous layer.[9][10]

    • Collect the aqueous layer containing your protonated product. The neutral byproduct will remain in the organic layer.

  • Recover the Purified Product:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a concentrated base (e.g., 5 M NaOH) until the solution is strongly basic (pH > 12). Your amino-piperidine will be deprotonated and will precipitate out of the solution or form an oily layer.

    • Extract the purified product back into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified amino-piperidine.

Caption: Workflow for purification by acid-base extraction.

Recrystallization

Q4: My amino-piperidine derivative is a solid. How do I choose a suitable solvent for recrystallization?

A: Recrystallization is an excellent technique for purifying solid compounds.[1][11] The key is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12]

Solvent Selection Protocol:

  • Place a small amount (10-20 mg) of your crude product into several test tubes.

  • Add a few drops of a different solvent to each tube and observe the solubility at room temperature.

  • For solvents in which the compound is poorly soluble, gently heat the test tube. A good recrystallization solvent will fully dissolve the compound upon heating.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.[3]

Solvent PolarityExample Solvents
Non-polarHexanes, Heptane
Moderately PolarToluene, Ethyl Acetate, Diethyl Ether
Polar AproticAcetone, Acetonitrile
Polar ProticEthanol, Methanol, Isopropanol, Water

If a single solvent is not effective, a two-solvent system (a "good" solvent and a "poor" solvent) can be employed.[1] Dissolve your compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Common Impurities and Their Removal

A thorough understanding of potential impurities is crucial for devising an effective purification strategy.[1]

ImpurityOriginRecommended Removal Method(s)
Unreacted Pyridine Incomplete hydrogenation of pyridine starting material.Distillation can be difficult due to azeotrope formation.[13] Selective salt formation with CO₂ is highly effective.[1][3]
Di-tert-butyl dicarbonate (Boc₂O) Excess reagent from Boc-protection of the amino group.[14]Can often be removed by column chromatography. Alternatively, it can be quenched by adding a small amount of a primary amine (e.g., n-butylamine) and then performing an acidic wash.
Byproducts from Boc-protection t-Butanol and other derivatives.Water wash during workup, or removal under high vacuum.
Oxidation Products Air oxidation of the piperidine ring.Distillation is often effective for removing colored oxidation impurities.[13]
Nitroso Impurities Unintended reaction with nitrosating agents.[2]Careful control of reaction conditions is key. Purification may require specialized chromatographic techniques.

Advanced Protocols

Protocol 1: Purification of a Basic Piperidine Derivative by Flash Column Chromatography

This protocol provides a step-by-step guide for purifying a moderately polar amino-piperidine derivative using flash column chromatography on silica gel.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

    • Add 1% triethylamine to the eluent to prevent peak tailing.[3]

    • The ideal eluent system will give your desired compound an Rf value of approximately 0.3.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the selected solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified amino-piperidine derivative.

Caption: Workflow for flash column chromatography.

Protocol 2: Removal of Pyridine Impurity via Carbonate Salt Formation

This method is particularly effective for separating piperidine from pyridine, which form a difficult-to-separate azeotrope.[1][13]

  • Dissolution: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent like diethyl ether.

  • Carbon Dioxide Addition: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while pyridine remains in solution.[1][3]

  • Filtration: Cool the mixture in an ice bath to ensure complete precipitation of the piperidine carbonate. Filter the solid salt from the solution.

  • Liberation of Free Piperidine:

    • Suspend the filtered piperidine carbonate in water.

    • Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[1]

  • Extraction and Final Purification:

    • Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous potassium hydroxide (KOH) pellets.

    • For highly pure piperidine, a final distillation from fresh KOH pellets can be performed.[1]

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • openPR. (2024, November 14). (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global Concern for Pharmaceutical Safety. [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Google Patents. (n.d.).
  • Columbia University. (n.d.). Column chromatography. [Link]

  • Veeprho. (n.d.). 3-Amino Piperidine impurity | CAS 54012-73-6. [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Google Patents. (n.d.).
  • Patsnap. (2013, December 11). (R)-3-amino piperidine hydrochloride preparation method. [Link]

  • Google Patents. (n.d.).
  • IRIS - Unibo. (2023, July 14). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. [Link]

  • ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups? [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

  • LinkedIn. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. [Link]

Sources

Technical Support Center: Handling Hygroscopic 1-(3-Aminopropyl)piperidine-4-carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Issue: Researchers frequently report that 1-(3-Aminopropyl)piperidine-4-carboxylic acid salts (often HCl or TFA salts) transition from a free-flowing powder to a sticky gum or oil upon exposure to ambient air.

The Mechanism: This molecule is a zwitterionic-capable heterocycle . It contains a basic secondary amine (piperidine ring), a basic primary amine (propyl chain), and an acidic carboxylic acid. When prepared as a salt (e.g., Dihydrochloride), the crystal lattice energy is often insufficient to overcome the hydration energy provided by atmospheric water.

  • Surface Adsorption: The polar amine/acid groups form hydrogen bonds with water vapor immediately upon exposure.

  • Deliquescence: As water adsorbs, it dissolves the salt surface, creating a saturated solution layer that pulls in more water, eventually dissolving the entire bulk solid into an oil (deliquescence).

Troubleshooting Workflow (Interactive Guide)

Visual Guide: Recovery & Handling Logic

HandlingWorkflow Start Current State of Reagent StateSolid Free-flowing Solid Start->StateSolid StateClumped Sticky/Clumped Start->StateClumped StateOil Oily Liquid (Deliquesced) Start->StateOil ActionWeigh Weighing Protocol (See Section 3) StateSolid->ActionWeigh Use immediately ActionDry Vacuum Desiccation (P2O5 / 24h) StateClumped->ActionDry Mild moisture ActionAzeotrope Azeotropic Drying (Toluene/EtOH) StateOil->ActionAzeotrope Fast recovery ActionLyophilize Lyophilization (Freeze Drying) StateOil->ActionLyophilize Gentle recovery CheckKF Validation: Karl Fischer Titration ActionDry->CheckKF ActionAzeotrope->CheckKF ActionLyophilize->CheckKF CheckKF->ActionWeigh < 1.0% H2O CheckKF->ActionDry > 1.0% H2O

Figure 1: Decision matrix for recovering and handling hygroscopic piperidine salts based on their physical state.

Frequently Asked Questions (FAQs)

Q1: My reagent turned into a "goo" inside the bottle. Is it ruined?

Answer: Likely not. Hydrolysis of the amide/piperidine core is slow at room temperature. The "goo" is a concentrated aqueous solution of your salt.

  • Immediate Fix (Azeotropic Drying):

    • Dissolve the oil in a minimum amount of dry Methanol or Ethanol.

    • Add Toluene (ratio ~3:1 Toluene:Alcohol).

    • Rotary evaporate. The toluene forms a lower-boiling azeotrope with water, carrying it away.

    • Repeat 2-3 times.

    • Finish under high vacuum (< 1 mbar) for 12 hours.

Q2: I cannot get a stable reading on the balance. The weight keeps going up.

Answer: You are observing real-time water absorption. Do not use the "drifted" weight.

  • Protocol: Weighing by Difference (The Gold Standard)

    • Dry a glass weighing bottle (with lid) in an oven; cool in a desiccator.

    • Add your approximate amount of salt to the bottle inside a glovebox or dry bag. Close the lid.

    • Weigh the full bottle on the analytical balance (

      
      ).
      
    • Quickly transfer the solid into your reaction vessel.

    • Immediately recap the weighing bottle.

    • Weigh the empty(er) bottle (

      
      ).
      
    • 
      .
      This eliminates the error from water absorbing onto the balance pan or the sample during the read-time.
      
Q3: How do I calculate the correct stoichiometry if I suspect water is present?

Answer: You must correct the Molecular Weight (MW). Using the anhydrous MW will lead to under-loading the reagent, potentially causing incomplete reactions or side products.

Correction Table: Impact of Water Content Assuming MW (anhydrous) = 275.0 g/mol (hypothetical HCl salt)

Measured Water Content (wt%)Effective MW ( g/mol )Correction Factor
0.0% (Anhydrous)275.01.00
5.0%289.51.05
10.0%305.61.11
15.0%323.51.18
  • Formula:

    
    
    

Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, you cannot "guess" the dryness. Use these methods to validate your material.

Protocol A: Karl Fischer (KF) Titration (Volumetric)

Best for: Precise quantification of water content > 100 ppm.

  • Solvent System: Use a Methanol/Formamide (2:[1]1) mix.

    • Why? Piperidine salts have poor solubility in pure methanol. Formamide improves solubility and prevents the salt from coating the electrode.

  • Temperature: Run titration at 50°C if dissolution is slow.

  • Endpoint: Use a drift-stop criteria (e.g., < 20 µ g/min ).

Protocol B: Loss on Drying (LOD) - Gravimetric

Best for: Routine checks when KF is unavailable.

  • Weigh a clean, dry vial (

    
    ).
    
  • Add ~100mg of sample (

    
    ).
    
  • Place in a vacuum oven at 40°C over

    
     for 4 hours.
    
  • Weigh again (

    
    ).
    
  • Validation Rule: If weight loss > 0.5%, repeat drying until the mass change between intervals is < 0.1% (Constant Weight).

Storage Recommendations

  • Primary: Store under Argon/Nitrogen atmosphere.

  • Secondary: If using a desiccator, use Phosphorus Pentoxide (

    
    )  or Molecular Sieves (4Å) . Silica gel is often too weak for highly deliquescent amine salts.
    
  • Container: Parafilm is permeable to water vapor over time. Use electrical tape or heat-shrink bands over the cap for long-term storage.

References

  • Mettler Toledo. Karl Fischer Titration Guides and Methods. (General methodology for organic salts).

  • University of British Columbia (UBC). Weighing by Difference Technique. (Standard operating procedure for hygroscopic solids).

  • BenchChem. Purification and Handling of Piperidine Derivatives. (Specifics on azeotropic drying and piperidine behavior).

  • ScienceMadness. Drying of Hygroscopic Amine Salts. (Community-verified protocols for azeotropic distillation with toluene).

  • Metrohm. Water Determination by Karl Fischer Titration - Monograph. (Specific solvent blends for solubility of organic salts).

Sources

Technical Support Center: Crystallization of 1-(3-Aminopropyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(3-Aminopropyl)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in the physicochemical properties of zwitterionic piperidine derivatives.

Introduction: Understanding the Molecule

1-(3-Aminopropyl)piperidine-4-carboxylic acid is a zwitterionic molecule, meaning it contains both acidic (carboxylic acid) and basic (primary and tertiary amine) functional groups. At a specific pH, its isoelectric point (pI), the molecule carries no net electrical charge, a condition that typically corresponds to its lowest solubility in aqueous solutions.[1] This property is the cornerstone of many crystallization strategies. The high melting point of many amino acids is more consistent with this zwitterionic structure than a neutral form.[2]

The key to successfully crystallizing this compound is controlling its protonation state and leveraging its solubility profile across different solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why is my compound "oiling out" instead of forming crystals?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to one of the following:

  • High Solute Concentration: The solution is too supersaturated, favoring rapid liquid-liquid phase separation over the slower, more ordered process of crystal nucleation.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound, causing it to "melt" in the hot solution. For a related compound, 1-(3-Aminopropyl)-piperidine-4-carboxylic acid amide, the melting point is in the range of 85-88 °C, which can serve as a preliminary reference.[3]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and act as a solvent for your compound, leading to an oil.

Q2: No crystals are forming even after the solution has cooled completely. What should I do?

A2: If spontaneous crystallization does not occur, the solution may not be sufficiently supersaturated, or the energy barrier for nucleation is too high. You can try to induce crystallization using the following methods:

  • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4]

  • Seeding: Introduce a tiny crystal of the pure compound into the solution. This "seed" acts as a template for other molecules to deposit onto, initiating crystallization.[4]

  • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the solute concentration and then allow the solution to cool again.

  • Lowering the Temperature: If cooling to room temperature is insufficient, try using an ice bath or even a freezer, but be mindful that rapid cooling can sometimes lead to smaller, less pure crystals.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield typically indicates that a significant portion of your compound remains dissolved in the mother liquor. To improve your yield:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will retain more of your product upon cooling.

  • Utilize an Anti-Solvent: After dissolving the compound in a "good" solvent, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to decrease its overall solubility and promote precipitation.

  • pH Adjustment: For this zwitterionic compound, ensure the final pH of the solution is as close as possible to its isoelectric point (pI) to minimize its solubility in aqueous-based systems.

  • Sufficient Cooling: Allow adequate time at a reduced temperature (e.g., in an ice bath or refrigerator) for the crystallization process to reach equilibrium.

Q4: How do I choose the best solvent for crystallization?

A4: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For piperidine-based carboxylic acids, polar protic solvents are often a good starting point. A patent for a similar compound, tiagabine, demonstrates successful crystallization from isopropanol.[5] Mixtures of solvents, such as water-alcohol combinations, are particularly effective for zwitterions.[3] It is advisable to screen a range of solvents on a small scale.

Troubleshooting Guide: Specific Scenarios

This section addresses common problems encountered during the crystallization of 1-(3-Aminopropyl)piperidine-4-carboxylic acid.

Scenario 1: The Compound Fails to Dissolve
Problem Potential Cause Recommended Solution
Compound remains insoluble even in a large volume of hot solvent. The solvent is inappropriate for your compound. Piperidine carboxylic acids can have limited solubility in non-polar solvents.1. Switch to a more polar solvent: Try solvents like methanol, ethanol, isopropanol, or water.[5] 2. Adjust the pH: Since the compound is zwitterionic, its solubility is highly pH-dependent. It will be more soluble at pH values significantly above or below its isoelectric point. Try dissolving it in dilute aqueous acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH).
The compound dissolves but immediately precipitates upon slight cooling. The solvent is a very poor solvent for your compound at all temperatures.1. Use a solvent mixture: Dissolve the compound in a small amount of a very good solvent (e.g., water or DMSO) and then add a co-solvent in which it is more soluble at higher temperatures (e.g., hot ethanol or isopropanol).[6]
Scenario 2: Persistent Oil Formation
Problem Potential Cause Recommended Solution
An oil forms and does not solidify upon further cooling or agitation. The solution is heavily supersaturated, or significant impurities are present.1. Dilute and Re-heat: Add more hot solvent to dissolve the oil completely. Then, allow it to cool much more slowly. An insulated container can help slow the cooling rate. 2. Change Solvents: Select a solvent with a lower boiling point. 3. Attempt pH-Mediated Crystallization: Dissolve the oily compound in an acidic or basic aqueous solution, filter if necessary to remove insoluble impurities, and then slowly adjust the pH back to the isoelectric point to induce precipitation of a solid.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is a good starting point if a suitable single solvent can be identified.

  • Place the crude 1-(3-Aminopropyl)piperidine-4-carboxylic acid in an Erlenmeyer flask.

  • Add a small amount of a trial solvent (e.g., isopropanol, ethanol, or water).

  • Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils.

  • Continue to add the solvent in small portions until the compound just dissolves completely.

  • If any insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 2: Solvent/Anti-Solvent Crystallization

This is a powerful technique for compounds with high solubility in one solvent and low solubility in another.

  • Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., water or methanol) at room temperature.

  • Slowly add a miscible "anti-solvent" (e.g., isopropanol, acetone, or diethyl ether) dropwise with constant stirring.[7]

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • If necessary, gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.

Protocol 3: pH-Mediated Crystallization (at the Isoelectric Point)

This is often the most effective method for zwitterionic compounds.

Estimating the Isoelectric Point (pI): The molecule has three ionizable groups: the carboxylic acid (pKa₁ ≈ 4.5), the piperidine nitrogen (pKa₂ ≈ 9.5), and the primary amine on the propyl chain (pKa₃ ≈ 10.4).[8][9] The pI for an amino acid with two basic groups is the average of the pKa values of those two groups.[2] pI ≈ (pKa₂ + pKa₃) / 2 = (9.5 + 10.4) / 2 = 9.95

  • Dissolve the crude compound in a dilute aqueous acid (e.g., 1M HCl), where it will exist as a positively charged species.

  • Filter the solution to remove any acid-insoluble impurities.

  • Slowly add a dilute base (e.g., 1M NaOH) dropwise with vigorous stirring.

  • Monitor the pH of the solution. As the pH approaches the estimated pI (~9.95), the compound will begin to precipitate.

  • Continue adding the base until the pH is at the point of maximum precipitation.

  • Stir the resulting slurry for a period (e.g., 1 hour) to allow for complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and then with a water-miscible solvent like ethanol to aid in drying.

  • Dry the purified crystals under vacuum.

Visual Workflows

Crystallization_Troubleshooting start Crude Compound dissolve Dissolve in Hot Solvent start->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved solution_clear Solution Clear? is_dissolved->solution_clear Yes no_dissolve Try Different Solvent or Adjust pH is_dissolved->no_dissolve No cool Cool Slowly solution_clear->cool Yes hot_filter Hot Filtration solution_clear->hot_filter No oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals crystals_form->collect Yes induce Induce Crystallization (Scratch, Seed, Evaporate) crystals_form->induce No hot_filter->cool induce->cool oiling_out->crystals_form No handle_oil Redissolve in More Solvent, Cool Slower, or Change Solvent oiling_out->handle_oil Yes

Caption: General troubleshooting workflow for crystallization.

Zwitterion_pH_Crystallization cluster_charge Molecular Charge vs. pH cluster_workflow pH Adjustment Protocol low_pH Low pH (e.g., pH < 4) Net Charge: Positive (+) Highly Soluble pI Isoelectric Point (pI) (e.g., pH ≈ 9.95) Net Charge: Zero (0) Lowest Solubility low_pH->pI Add Base high_pH High pH (e.g., pH > 11) Net Charge: Negative (-) Highly Soluble pI->high_pH Add More Base start Dissolve Compound in Dilute Acid adjust_pH Slowly Add Base to Approach pI start->adjust_pH precipitate Precipitation Occurs adjust_pH->precipitate isolate Isolate Crystals (Filter & Wash) precipitate->isolate

Caption: pH effect on zwitterion solubility and crystallization.

References

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Nipecotic Acid and 1-(3-Aminopropyl)piperidine-4-carboxylic acid: A Study in GABAergic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system presents a cornerstone for the development of therapeutics for a range of neurological and psychiatric disorders. GABA, the principal inhibitory neurotransmitter in the central nervous system, has its synaptic action terminated by reuptake via GABA transporters (GATs).[1][2] This guide provides a detailed comparison of the bioactivity of two piperidine-based compounds: the well-characterized GAT inhibitor, nipecotic acid, and the lesser-known 1-(3-Aminopropyl)piperidine-4-carboxylic acid. Due to a scarcity of direct experimental data for the latter, this guide will leverage structure-activity relationship (SAR) principles to infer its potential bioactivity, offering a roadmap for future empirical investigation.

The Established Bioactivity of Nipecotic Acid (Piperidine-3-carboxylic Acid)

Nipecotic acid is a widely recognized and extensively studied inhibitor of GABA uptake.[3][4] Its primary mechanism of action is the blockade of GATs, which leads to an increase in the extracellular concentration of GABA and subsequent enhancement of inhibitory neurotransmission.[1] This makes nipecotic acid an invaluable tool in neuropharmacological research, particularly in studies of epilepsy and other conditions linked to GABAergic dysfunction.[2]

Mechanism of Action and Transporter Selectivity

Nipecotic acid acts as a competitive inhibitor of GABA transporters.[5] It exhibits a notable selectivity for the GAT-1 subtype, which is the most abundant GABA transporter in the brain.[2] However, it also shows activity, albeit with lower potency, against other GAT subtypes.

Transporter SubtypeIC50 (μM)
hGAT-18
rGAT-238
hGAT-3106
hBGT-12370
Table 1: Inhibitory potency (IC50) of (±)-nipecotic acid at different human (h) and rat (r) GABA transporter subtypes.

The inhibitory action of nipecotic acid on GABA uptake has been demonstrated to prolong inhibitory postsynaptic potentials, a key factor in its anticonvulsant properties.[6]

The Bioactivity Profile of Isonipecotic Acid (Piperidine-4-carboxylic Acid)

To understand the potential bioactivity of 1-(3-Aminopropyl)piperidine-4-carboxylic acid, it is crucial to first examine its parent scaffold, isonipecotic acid. Unlike nipecotic acid (piperidine-3-carboxylic acid), isonipecotic acid (piperidine-4-carboxylic acid) is not a potent inhibitor of GABA uptake. Instead, its primary pharmacological action is as a partial agonist at GABAA receptors.[7]

This fundamental difference in the primary target between the 3- and 4-substituted piperidine carboxylic acids underscores the critical role of the carboxyl group's position in determining the nature of GABAergic modulation. While nipecotic acid primarily affects GABA levels by blocking its reuptake, isonipecotic acid directly interacts with the GABAA receptor to elicit an inhibitory response.[7] However, isonipecotic acid is not able to cross the blood-brain barrier.[7]

Inferred Bioactivity of 1-(3-Aminopropyl)piperidine-4-carboxylic acid: A Structure-Activity Relationship (SAR) Perspective

The molecule can be considered in two parts: the isonipecotic acid core and the N-substituted 3-aminopropyl group.

  • The Isonipecotic Acid Core : As established, the piperidine-4-carboxylic acid structure itself confers GABAA receptor partial agonism.[7] It is therefore plausible that 1-(3-Aminopropyl)piperidine-4-carboxylic acid retains some affinity for the GABAA receptor.

  • The N-(3-Aminopropyl) Substituent : The addition of a lipophilic N-substituent to the piperidine ring is a common strategy to enhance potency and selectivity for GABA transporters, as exemplified by the development of potent GAT-1 inhibitors like tiagabine from nipecotic acid.[8][9] The 3-aminopropyl group adds a flexible, positively charged moiety to the molecule. This could potentially alter its interaction with the binding pockets of both GATs and GABAA receptors. The presence of a terminal amino group may also influence its pharmacokinetic properties.

Based on this analysis, 1-(3-Aminopropyl)piperidine-4-carboxylic acid may possess a dualistic bioactivity profile, potentially acting as both a GABAA receptor modulator and a GABA uptake inhibitor. However, the potency and selectivity for each of these targets would need to be determined experimentally.

Experimental Protocols for Bioactivity Determination

To empirically assess the bioactivity of 1-(3-Aminopropyl)piperidine-4-carboxylic acid and enable a direct comparison with nipecotic acid, the following experimental workflows are recommended.

In Vitro GABA Uptake Assay

This assay determines the inhibitory effect of a test compound on GABA transporter activity.

Objective: To measure the IC50 value of 1-(3-Aminopropyl)piperidine-4-carboxylic acid for different GAT subtypes and compare it to that of nipecotic acid.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the desired human GABA transporter subtype (e.g., hGAT-1, hGAT-2, hGAT-3, or hBGT-1).[3]

  • Assay Preparation: Seed the cells in 96-well microplates and allow them to adhere.[3]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (1-(3-Aminopropyl)piperidine-4-carboxylic acid) or the reference compound (nipecotic acid) for 10-20 minutes.[3]

  • GABA Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of radiolabeled [³H]GABA.[3]

  • Incubation: Incubate for a predetermined period (e.g., 10-20 minutes) to allow for GABA uptake.[3]

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.[3]

  • Scintillation Counting: Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.[3]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

GABAUptakeAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A HEK293 cells expressing GAT subtype B Seed cells in 96-well plate A->B C Pre-incubate with test compound D Add [³H]GABA C->D E Incubate for uptake D->E F Wash and lyse cells E->F G Scintillation counting F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro GABA uptake assay.

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brain of a living animal, providing insight into the in vivo effects of a drug.

Objective: To determine the effect of 1-(3-Aminopropyl)piperidine-4-carboxylic acid on extracellular GABA levels in a specific brain region (e.g., the hippocampus) and compare it to the effect of nipecotic acid.

Methodology:

  • Animal Preparation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.[10][11]

  • Probe Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[10]

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular GABA concentration.[10]

  • Drug Administration: Administer the test compound (1-(3-Aminopropyl)piperidine-4-carboxylic acid) or reference compound (nipecotic acid) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.[10]

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the concentration of GABA in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.[12]

  • Data Analysis: Express the post-administration GABA levels as a percentage of the baseline levels and compare the effects of the two compounds.

MicrodialysisWorkflow A Surgical implantation of microdialysis probe B Probe perfusion with aCSF A->B C Baseline dialysate collection B->C D Drug administration (systemic or local) C->D E Post-administration sample collection D->E F HPLC analysis of GABA levels E->F G Data analysis (% of baseline) F->G

Caption: In vivo microdialysis experimental workflow.

Conclusion

While nipecotic acid is a well-established GABA uptake inhibitor with a clear pharmacological profile, the bioactivity of 1-(3-Aminopropyl)piperidine-4-carboxylic acid remains to be elucidated. Based on structure-activity relationship analysis, it is hypothesized that this compound may exhibit a complex bioactivity, potentially interacting with both GABAA receptors and GABA transporters. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its pharmacological properties. Such studies are essential to fully understand the potential of this and other novel piperidine derivatives as modulators of the GABAergic system for therapeutic applications.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride.
  • Gifford, R., et al. (2014). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. ACS Chemical Neuroscience.
  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology.
  • Krogsgaard-Larsen, P., et al. (1981). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry.
  • University of California, Davis. (n.d.). Experiment 9: Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter.
  • Millan, M. J. (2006). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Trends in Pharmacological Sciences.
  • Seth, K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry.
  • Tanaka, S., et al. (2003). GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study. European Journal of Pharmacology.
  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (Tiagabine)
  • Kvist, T., et al. (2000). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA. British Journal of Pharmacology.
  • Moss, F. J., et al. (2008). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Journal of Neuroscience Methods.
  • Kramer, P. F., et al. (2020). Axonal mechanisms mediating γ-aminobutyric acid receptor type A (GABA-A)
  • Sarup, A., et al. (2004). Structure activity relationship of selective GABA uptake inhibitors. Current Pharmaceutical Design.
  • Schousboe, A. (2000). The GABA transporter and its inhibitors. Journal of Neurochemistry.
  • de Feo, V., et al. (2001). In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus. British Journal of Pharmacology.
  • BenchChem. (2025). A Comparative Analysis of Nipecotic Acid and 1-Carbamoylpiperidine-3-carboxylic acid in Neuronal GABAergic Signaling.
  • Hellenbrand, T., Höfner, G., & Wanner, K. T. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry.

Sources

Advanced Spectroscopic Validation: FTIR Characterization of 1-(3-Aminopropyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Fingerprint

1-(3-Aminopropyl)piperidine-4-carboxylic acid is a critical bifunctional scaffold used in the synthesis of fibrinogen antagonists, GPCR ligands, and peptidomimetics. Its structural duality—combining a rigid piperidine core with a flexible primary amine linker—presents a unique spectroscopic challenge.

In the solid state, this molecule typically exists as a zwitterion (inner salt), where the carboxylic acid proton transfers to the primary amine or the piperidine nitrogen. This guide provides a comparative analysis of its FTIR characteristics against its metabolic precursor (Isonipecotic Acid ) and its amide derivative (1-(3-Aminopropyl)piperidine-4-carboxamide ), establishing a robust protocol for structural validation.

Technical Deep Dive: Functional Group Deconvolution

To accurately interpret the spectrum, we must deconstruct the molecule into its three constituent zones.

Zone A: The Piperidine Core (Tertiary Amine)

Unlike its precursor, the target molecule possesses a tertiary amine at the ring nitrogen.

  • Diagnostic Feature: Absence of the N-H stretching band typically found in secondary amines (3300–3350 cm⁻¹).[1]

  • C-N Stretch: A vibration in the 1150–1250 cm⁻¹ region, though often obscured by the fingerprint region.

Zone B: The Propyl-Amino "Tail" (Primary Amine)

The addition of the 3-aminopropyl chain introduces a primary amine.

  • N-H Stretching: Look for a characteristic doublet (asymmetric and symmetric stretch) in the 3250–3400 cm⁻¹ range.[2] Note: In zwitterionic form (-NH₃⁺), this broadens significantly and shifts to 2500–3000 cm⁻¹.

  • N-H Scissoring: A sharp band near 1600 cm⁻¹ .

Zone C: The Carboxylic Acid "Head" (Position 4)
  • Free Acid Form (COOH): Strong C=O stretch at 1700–1730 cm⁻¹ .

  • Zwitterionic Form (COO⁻): The carbonyl band disappears, replaced by two bands:

    • Asymmetric stretching: 1550–1610 cm⁻¹ (Strong).

    • Symmetric stretching: 1390–1420 cm⁻¹ (Medium).

Comparative Analysis: Target vs. Alternatives

This section contrasts the target molecule with its critical process alternatives to validate synthesis success.

Comparison 1: Target vs. Precursor (Isonipecotic Acid)

Objective: Confirm N-alkylation of the piperidine ring.

FeatureIsonipecotic Acid (Precursor)1-(3-Aminopropyl)piperidine-4-carboxylic acid (Target)Interpretation
N-H Stretch Single band ~3300 cm⁻¹ (Secondary Amine)Doublet ~3350/3280 cm⁻¹ (Primary Amine)Appearance of doublet confirms propyl-amine addition.
Fingerprint (C-N) Ring C-N-H bending presentRing C-N-C stretching onlyLoss of secondary amine vibrational modes.
Aliphatic C-H Ring CH₂ onlyRing CH₂ + Chain CH₂Increased intensity in 2850–2950 cm⁻¹ region due to propyl chain.
Comparison 2: Target vs. Amide Derivative

Objective: Distinguish the Acid (COOH) from the Amide (CONH₂) intermediate often used in synthesis.

FeatureAcid Target (COOH/COO⁻)Amide Derivative (CONH₂)Interpretation
Carbonyl Region 1700–1730 (COOH) or 1550–1610 (COO⁻)1650–1690 cm⁻¹ (Amide I) Amide I band is distinct from the carboxylate doublet.
N-H Bend ~1600 cm⁻¹ (Amine scissoring)1600–1640 cm⁻¹ (Amide II) Amide II band is broader and couples with C-N stretch.
O-H Region Broad "fermi resonance" 2500–3300 cm⁻¹Clean baseline (unless wet)Acid O-H is diagnostically broad; Amide N-H is sharper.

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for validating the product using FTIR.

FTIR_Validation Start Sample: 1-(3-Aminopropyl) piperidine-4-carboxylic acid Check_CO Check Carbonyl Region (1550 - 1750 cm⁻¹) Start->Check_CO Branch_Acid Peak at 1700-1730 cm⁻¹ (Free Acid) Check_CO->Branch_Acid pH < 4 Branch_Zwit Doublet at 1550/1400 cm⁻¹ (Zwitterion COO⁻) Check_CO->Branch_Zwit Neutral pH Branch_Amide Peak at 1650-1690 cm⁻¹ (Amide Impurity) Check_CO->Branch_Amide Synthesis Error Check_NH Check Amine Region (3200 - 3400 cm⁻¹) Branch_Acid->Check_NH Branch_Zwit->Check_NH Result_Primary Doublet Observed? (Primary Amine Confirmed) Check_NH->Result_Primary Yes Result_Sec Single Band? (Precursor Contamination) Check_NH->Result_Sec No Final_Valid VALIDATED STRUCTURE Result_Primary->Final_Valid

Caption: Logic flow for discriminating the target molecule from salt forms and common impurities.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility, follow this specific protocol which accounts for the zwitterionic nature of the compound.

Materials
  • Sample: >95% purity 1-(3-Aminopropyl)piperidine-4-carboxylic acid.

  • Matrix: Spectroscopic grade KBr (dried at 110°C) or Diamond ATR crystal.

  • Reference: Polystyrene calibration film.

Step-by-Step Procedure
  • Baseline Correction: Collect a background spectrum (air for ATR, pure KBr pellet for transmission).

  • Sample Preparation (Critical):

    • Method A (ATR): Place 5 mg of solid directly on the diamond crystal. Apply high pressure to ensure contact.

    • Method B (KBr): Grind 2 mg sample with 200 mg KBr. Do not over-grind , as excessive pressure can shift the zwitterion equilibrium due to moisture absorption.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to resolve weak amine bands.

  • pH Manipulation Test (Self-Validation Step):

    • If the spectrum is ambiguous (e.g., broad bands obscuring the fingerprint), expose the sample to HCl vapor for 30 seconds.

    • Observation: The COO⁻ bands (1550/1400) should collapse into a single C=O peak (~1720) as the acid protonates. This confirms the carboxylic moiety.[3]

Consolidated Data Table

Wavenumber (cm⁻¹)AssignmentFunctional GroupNotes
3250–3400 ν(N-H) stretchPrimary AmineDoublet (Asym/Sym).[1] Often broad in solid state.
2800–3000 ν(C-H) stretchAlkyl Chain / RingMultiple bands.[4] 2850 (sym) / 2920 (asym).
2500–2800 ν(N-H)⁺Ammonium SaltBroad "hump" if zwitterionic (-NH₃⁺).
1700–1730 ν(C=O)Carboxylic AcidOnly visible in acidic salts (HCl form).
1550–1610 ν_as(COO⁻)CarboxylateStrongest band in neutral/zwitterionic form.
1580–1600 δ(N-H)Primary AmineScissoring vibration.
1390–1420 ν_s(COO⁻)CarboxylateSymmetric stretch counterpart to 1550.
1150–1250 ν(C-N)Tertiary AmineRing nitrogen stretch.

References

  • National Institute of Standards and Technology (NIST). 1-Acetyl-4-piperidinecarboxylic acid Infrared Spectrum. NIST Mass Spectrometry Data Center.[5] [Link]

  • SpectraBase. 2,6-Dioxo-piperidine-4-carboxylic acid FTIR Spectrum. Wiley Science Solutions. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines and Carboxylic Acids. Department of Chemistry and Biochemistry. [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • PubChem. 4-Aminopiperidine-4-carboxylic acid Compound Summary. National Library of Medicine. [Link]

Sources

Validating the Structure of 1-(3-Aminopropyl)piperidine-4-carboxylic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterionic Challenge

In rational drug design, 1-(3-Aminopropyl)piperidine-4-carboxylic acid represents a critical scaffold—combining the bioactive isonipecotic acid backbone (a GABA analogue) with a flexible propyl-amine linker. While widely used as a building block for peptidomimetics and PROTAC linkers, its structural validation presents a unique challenge: zwitterionic ambiguity.

In solution, the molecule exists in a dynamic equilibrium of protonation states involving the carboxylic acid, the tertiary piperidine nitrogen, and the primary propyl amine. Standard analytical techniques like NMR (


H, 

C) and HRMS confirm connectivity but often fail to definitively resolve the stable solid-state conformer, tautomeric state, or intermolecular hydrogen bonding network.

This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) remains the absolute "Gold Standard" for validating this structure, providing a step-by-step protocol to transition from ambiguous solution data to a definitive 3D structural model.

Comparative Analysis: XRD vs. The Alternatives

To justify the resource investment in X-ray crystallography, we must objectively compare it against high-throughput alternatives.

Table 1: Structural Validation Methodologies Comparison
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

C, NOESY)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & relative proximityMolecular formula & fragmentation
Stereochemistry Definitive (Absolute configuration)Relative (often ambiguous)N/A
Protonation State Direct observation of H-positions (if high res)Inferential (chemical shift dependent)Inferential (m/z charge state)
Conformation Static (Solid-state minimum energy)Time-averaged (Dynamic)Gas-phase (High energy)
Sample Req. Single Crystal (

mm)

mg in solution

mg
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Seconds)
Validation Confidence 100% (The "Truth") 85-95% (Model dependent)50% (Formula only)
The "Zwitterion Blind Spot" in NMR

For 1-(3-Aminopropyl)piperidine-4-carboxylic acid, NMR in


 or DMSO-

shows rapid proton exchange. You cannot definitively state whether the proton resides on the piperidine nitrogen (N1) or the propyl amine (

), or if the carboxylic acid is fully deprotonated (

). Only SC-XRD can freeze this state , revealing the specific hydrogen bond donor-acceptor pairs that drive the molecule's bioactivity and solubility profile.

Experimental Protocol: From Powder to Structure

Validating this specific molecule requires navigating its high polarity and flexible alkyl chain.

Phase 1: Crystallization Strategy (The Bottleneck)

Zwitterionic piperidines are notoriously difficult to crystallize due to high water solubility. Standard non-polar evaporation will fail.

  • Method A: Vapor Diffusion (Hanging Drop)

    • Solvent: Dissolve 10 mg of compound in 100

      
      L of Water/Methanol (1:1).
      
    • Precipitant: Acetonitrile or Acetone (Anti-solvents).

    • Setup: Place 2

      
      L of sample on a siliconized cover slip. Invert over a reservoir of 500 
      
      
      
      L pure Acetonitrile. Seal with grease.
    • Mechanism: Slow diffusion of acetonitrile into the drop gently lowers solubility, promoting ordered lattice formation.

  • Method B: Slow Evaporation with pH Modification

    • If the zwitterion yields oil, convert to a salt. Add 1.0 equivalent of HCl or Oxalic Acid.

    • Why: Salts often crystallize more readily than internal zwitterions due to stronger ionic lattice forces.

Phase 2: Data Collection
  • Mounting: Select a crystal with sharp edges (avoid cracks). Mount on a Kapton loop using Paratone oil.

  • Temperature: 100 K (Cryogenic).

    • Crucial: The propyl linker (

      
      ) is flexible. Room temperature collection will result in high thermal parameters (disorder), obscuring the atomic positions. Freezing the crystal reduces this thermal motion.
      
  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Cu is preferred for this light-atom organic molecule to maximize diffraction intensity.
Phase 3: Structure Solution & Refinement
  • Indexing: Determine Unit Cell dimensions. Expect Monoclinic or Orthorhombic systems common for piperidine derivatives.

  • Space Group Determination: Look for systematic absences (e.g.,

    
    ).
    
  • Phasing: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (C, N, O).

  • Refinement: Use SHELXL (Least Squares).

    • The Critical Step: Locate Hydrogen atoms in the Difference Fourier Map (

      
      ).
      
    • Validation Check: If a peak appears near the Nitrogen and Carboxylate oxygen, you have confirmed the zwitterionic state (

      
       and 
      
      
      
      ).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from synthesis to final structural validation, highlighting the decision gates.

G cluster_0 Synthesis & Prep cluster_1 Crystallization Screen cluster_2 X-Ray Analysis Synth Crude Product (Powder/Oil) Purify HPLC Purification (>98% Purity) Synth->Purify Screen Vapor Diffusion (H2O/MeCN) Purify->Screen Check Microscopy Check (Birefringence) Screen->Check Salt Salt Formation (HCl/Oxalate) Salt->Screen Check->Salt No Crystals Collect Data Collection (100 K, Cu-Source) Check->Collect Single Crystal Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (H-atom location) Solve->Refine Result VALIDATED STRUCTURE (CIF Data) Refine->Result

Caption: Figure 1. Iterative workflow for crystallographic validation of zwitterionic small molecules.

Data Interpretation: What Defines "Success"?

When reviewing the crystallographic data for 1-(3-Aminopropyl)piperidine-4-carboxylic acid, ensure the following metrics are met to claim validation:

  • R-Factor (

    
    ):  Should be 
    
    
    
    for a high-quality organic structure.
  • Ellipsoids: Thermal ellipsoids (50% probability) should be roughly spherical. Elongated "cigar" shapes in the propyl chain indicate disorder (common in flexible linkers).

  • Bond Lengths:

    • 
       (Carboxylate): 
      
      
      
      Å (delocalized).
    • 
       (Piperidine): 
      
      
      
      Å.
  • Hydrogen Bonding: Look for short contacts (

    
     Å) between the Ammonium 
    
    
    
    and Carboxylate
    
    
    . This interaction network is the "fingerprint" of the solid form and is critical for patent protection of specific polymorphs.

Conclusion

While NMR and MS are sufficient for routine identity checks, X-ray Crystallography is non-negotiable for the structural validation of zwitterionic scaffolds like 1-(3-Aminopropyl)piperidine-4-carboxylic acid. It provides the only definitive proof of protonation states and 3D conformation required for rigorous structure-activity relationship (SAR) studies and intellectual property filings.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179.

  • Perlovich, G. L., et al. (2017). "Thermodynamics of solubility, sublimation and solvation of 1-(3-aminopropyl)piperidine-4-carboxylic acid derivatives." Journal of Chemical Thermodynamics. (Contextual grounding on piperidine thermodynamics).
  • BenchChem. (2025).[1] "Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography." BenchChem Comparative Guides.

  • Spek, A. L. (2009).[2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Aminopropyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(3-aminopropyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical principles and regulatory mandates that govern safe laboratory practice. By explaining the causality behind each step, we aim to build the trust and expertise necessary for you to manage your chemical waste with confidence and integrity.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, its structure—containing a piperidine ring, a secondary amine, a primary amine, and a carboxylic acid—allows for a robust hazard assessment based on well-documented, structurally related compounds. This guide is built upon the precautionary principle: in the absence of direct data, the compound must be handled with a high degree of caution, assuming hazards consistent with its functional groups.

Hazard Assessment and Essential Protective Measures

The molecular structure of 1-(3-aminopropyl)piperidine-4-carboxylic acid suggests several potential hazards. The piperidine moiety can be corrosive and toxic, while amino groups can cause skin and eye irritation or burns.[1][2] Therefore, comprehensive personal protection is non-negotiable.

Causality of Protection: The primary routes of exposure for this compound are skin/eye contact and inhalation of aerosols.[1][3] The prescribed Personal Protective Equipment (PPE) creates a necessary barrier to prevent the compound from causing chemical burns, irritation, or systemic toxicity.

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a face shield.Protects against splashes of liquid or fine dust particles, preventing severe eye irritation or corrosive damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can lead to irritation, burns, or absorption through the skin.[3][4]
Body Protection A fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.Protects against incidental contact and contamination of personal clothing.[4]
Respiratory Protection All handling should occur in a certified chemical fume hood.Minimizes the inhalation of any aerosols or vapors, which may cause respiratory tract irritation.[1][3]

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a regulated process governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6][7] Adherence to this workflow ensures the safety of laboratory personnel and the environment. Pouring chemical waste down the drain or placing it in the regular trash is a serious violation of these regulations and can cause significant harm.[6][8]

Step 1: Waste Characterization and Segregation

Immediately upon generation, waste must be characterized and segregated. This is the most critical step in preventing accidental chemical reactions within a waste container.

  • Pure Compound and Concentrated Solutions: Collect any unused or expired pure compound and concentrated solutions in a dedicated hazardous waste container.[4]

  • Contaminated Labware and Debris: All disposable items that have come into contact with the compound—such as pipette tips, gloves, weigh boats, and paper towels—are considered hazardous waste and must be collected separately from the pure chemical waste.[4]

  • Aqueous Solutions: Dilute aqueous solutions containing the compound should also be collected as hazardous waste. Do not dispose of them down the sink.

Causality of Segregation: The amino groups in 1-(3-aminopropyl)piperidine-4-carboxylic acid make it basic. Mixing it with acidic waste in the same container can cause a violent exothermic (heat-generating) neutralization reaction. Segregating waste streams based on chemical compatibility is a foundational principle of laboratory safety.[7][9]

Step 2: Container Selection and Labeling

The integrity of your waste management system depends on the proper selection and labeling of containers.

  • Container Material: Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass.[4] The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[4][5]

  • Labeling: All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(3-Aminopropyl)piperidine-4-carboxylic Acid" (no abbreviations or formulas).

    • The specific hazards associated with the waste (e.g., "Corrosive," "Irritant").

    • The date accumulation started.

Step 3: On-Site Accumulation and Storage

Proper storage of waste containers while they are being filled is essential to maintaining a safe laboratory environment.

  • Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin.[8] This secondary containment will capture any leaks or spills from the primary container.

  • Closure: Keep waste containers closed at all times, except when adding waste.[10] This prevents the release of vapors and reduces the risk of spills.

  • Incompatibles: Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents.[11][12][13]

Step 4: Final Disposal

The final disposal of hazardous chemical waste is a legally mandated process that must be handled by trained professionals.

  • Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

  • Incineration: The most common and effective method for the final disposal of this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[4][15] This process ensures the complete destruction of the chemical.

Disposal Decision Workflow

The following diagram outlines the logical steps from waste generation to final disposal, providing a clear visual guide for the decision-making process.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage cluster_2 Final Disposal Generate_Waste Waste Generated (e.g., Unused Reagent, Contaminated Gloves) Characterize Step 1: Characterize & Segregate Waste Generate_Waste->Characterize Immediately Pure_Compound Pure Compound or Concentrated Solution Characterize->Pure_Compound Contaminated_Solid Contaminated Labware (Gloves, Pipettes, etc.) Characterize->Contaminated_Solid Aqueous_Waste Dilute Aqueous Solution Characterize->Aqueous_Waste Select_Container Step 2: Select Compatible Container (e.g., HDPE, Glass) Pure_Compound->Select_Container Contaminated_Solid->Select_Container Aqueous_Waste->Select_Container Label_Container Step 3: Attach Hazardous Waste Label (Contents, Hazards, Date) Select_Container->Label_Container Securely Store_Safely Step 4: Store in Secondary Containment in a Designated Area Label_Container->Store_Safely Keep Closed Contact_EHS Step 5: Contact EHS or Certified Waste Vendor for Pickup Store_Safely->Contact_EHS When Full or Per Schedule Documentation Complete Waste Manifest / Log Contact_EHS->Documentation As required

Caption: Decision workflow for the disposal of 1-(3-aminopropyl)piperidine-4-carboxylic acid.

Emergency Procedures: Spill Management

Immediate and correct response to a chemical spill is vital to prevent exposure and environmental contamination.

For a Small Solid (Powder) Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Ensure you are wearing the complete PPE outlined in Table 1.

  • Containment: Avoid creating dust.[1][11] Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.

  • Collection: Carefully sweep or scoop the material into a designated hazardous waste container.[1][11] Use non-sparking tools if there is any fire risk.

  • Final Cleanup: Wipe the area with a damp cloth. Place the cloth and any contaminated cleaning materials into the hazardous waste container.

  • Disposal: Label the container and manage it as hazardous waste according to the protocol above.

For a Small Liquid (Solution) Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Ensure you are wearing the complete PPE outlined in Table 1.

  • Containment: Cover the spill with an inert absorbent material (e.g., Chemizorb®, sand, vermiculite). Work from the outside of the spill inward.

  • Collection: Once the liquid is fully absorbed, use a scoop or spatula to collect the material and place it into a designated hazardous waste container.

  • Final Cleanup: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Disposal: Seal and label the container, and manage it as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.

References

  • Proper Disposal of 3-(2-Aminopropyl)phenol: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
  • Safety Data Sheet - Piperidine-4-carboxylic acid. (2023, July 6). Apollo Scientific.
  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec, LLC.
  • SAFETY DATA SHEET - 1-(3-Aminopropyl)-2-methylpiperidine. (2024, November 26). TCI Chemicals.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2025, November 26).
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • SAFETY DATA SHEET - N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid. (2026, January 21). CymitQuimica.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • SAFETY DATA SHEET - Piperidine. (2024, May 7). Penta chemicals.
  • SAFETY DATA SHEET - Piperidine. (2023, March 16).
  • HAZARD SUMMARY - 1-ETHYL PIPERIDINE. (n.d.). NJ.gov.
  • SAFETY DATA SHEET - Piperidine. (n.d.). FUJIFILM Wako Chemicals.
  • Safety Data Sheet - PIPERIDINE. (2023, October 22). ChemSupply Australia.
  • SAFETY DATA SHEET - 1-(3-Aminopropyl)-4-methylpiperazine. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Pyrrolidinepropanamine. (2019, February 27). Thermo Fisher Scientific.
  • Chemical Waste Management Guide. (n.d.).
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.